3-Hydroxy Citalopram Oxalate
Description
BenchChem offers high-quality 3-Hydroxy Citalopram Oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy Citalopram Oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.C2H2O4/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20;3-1(4)2(5)6/h4-9,12,19,24H,3,10-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDRARVFULFXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(O1)O)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332724-03-4 | |
| Record name | 1332724-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Pharmacological & Toxicological Profiling of 3-Hydroxy Citalopram Oxalate
A Technical Guide for Impurity Qualification and Metabolite Characterization
Executive Summary
3-Hydroxy Citalopram Oxalate (CAS: 1332724-03-4) is a structural analogue of the selective serotonin reuptake inhibitor (SSRI) citalopram.[1] In drug development and quality control, it is classified primarily as a process-related impurity (EP Impurity B / USP Related Compound B) and a potential minor oxidative metabolite.[2]
Unlike the major active metabolites (N-desmethylcitalopram), the pharmacological significance of the 3-hydroxy variant lies in its qualification as a safety hazard .[2] Regulatory frameworks (ICH Q3A/B) require that impurities exceeding specific thresholds be profiled for biological activity and toxicity.[2]
This guide provides the technical framework for characterizing this compound, focusing on its affinity for the Serotonin Transporter (SERT) and its liability for hERG channel inhibition (cardiotoxicity).[2]
Chemical & Physical Profile
The oxalate salt form is utilized in research and analytical standards due to its superior stability compared to the hygroscopic free base.[2]
| Property | Specification |
| Chemical Name | 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate |
| Role | Pharmaceutical Impurity (EP Impurity B), Reference Standard |
| Molecular Formula | C₂₀H₂₁FN₂O₂[3][4] · C₂H₂O₄ |
| Molecular Weight | 430.43 g/mol (Salt); 340.39 g/mol (Freebase) |
| Chirality | Racemic (contains chiral centers at C1 and C3) |
| Solubility | Soluble in Methanol, DMSO; sparingly soluble in water |
| Storage | -20°C, hygroscopic, protect from light |
Genesis and Structural Context
Understanding the origin of 3-Hydroxy Citalopram is critical for controlling it in Drug Substance (DS) manufacturing.[2] It arises primarily through oxidative stress on the isobenzofuran ring or as a byproduct during the Grignard reaction steps in citalopram synthesis.[2]
Visualization: Origin & Qualification Pathway
The following diagram illustrates the formation of 3-Hydroxy Citalopram and the decision tree for its pharmacological qualification.
Figure 1: Genesis of 3-Hydroxy Citalopram and ICH Q3A/B qualification logic.
Pharmacological Profiling: SERT Affinity
As a structural analogue of citalopram, the primary pharmacological question is whether 3-Hydroxy Citalopram retains affinity for the Serotonin Transporter (SERT/SLC6A4).[2] Retention of activity could contribute to the therapeutic effect or, more likely, to off-target serotonergic toxicity (Serotonin Syndrome).[2]
Mechanism of Action (Hypothetical)
The 3-hydroxy substitution occurs on the phthalane ring.[2] Structure-Activity Relationship (SAR) studies of citalopram suggest that the isobenzofuran ring geometry is crucial for binding.[2] The introduction of a polar hydroxyl group at C3 may interfere with the hydrophobic pocket binding in the SERT, likely reducing affinity compared to the parent.[2]
Experimental Protocol: Competitive Radioligand Binding
To determine the Relative Potency Factor (RPF), a competitive binding assay against the parent drug is required.[2]
Objective: Determine
Methodology:
-
Source Tissue: Human recombinant SERT expressed in HEK-293 cells or rat cortical membranes.
-
Radioligand:
-Citalopram or -Paroxetine (0.5 nM concentration).[2] -
Competitor: 3-Hydroxy Citalopram Oxalate (Range:
M to M). -
Incubation: 60 minutes at 25°C in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[2]
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation: [2]
Interpretation:
-
If
: The impurity is active and contributes to the total drug potency.[2] -
If
(e.g., >100 nM): The impurity is pharmacologically inert at the target.[2]
Safety Pharmacology: Cardiotoxicity (hERG)
The most critical safety screen for citalopram-related compounds is the inhibition of the hERG (human ether-à-go-go-related gene) potassium channel. Citalopram causes dose-dependent QT interval prolongation. Metabolites or impurities retaining the pharmacophore may exacerbate this risk.[2]
The Risk Vector
Citalopram blocks hERG with an
Experimental Protocol: Whole-Cell Patch Clamp
Objective: Quantify
System: CHO (Chinese Hamster Ovary) cells stably expressing Kv11.1 (hERG).[2]
Workflow:
-
Perfuse cells with extracellular solution (Tyrode’s solution).[2]
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activate channels).
-
Repolarize to -50 mV for 2 seconds (generate tail current).
-
-
Application: Apply 3-Hydroxy Citalopram Oxalate at ascending concentrations (0.1, 1, 10, 100 µM).
-
Control: Positive control using E-4031 (a specific Class III antiarrhythmic).[2]
-
Analysis: Plot normalized tail current amplitude vs. log concentration.
Visualization: Safety Assay Workflow
Figure 2: Automated Patch Clamp workflow for hERG liability assessment.
References
-
U.S. Food and Drug Administration (FDA). (2022).[2] Celexa (citalopram hydrobromide) Prescribing Information.[2][5] Retrieved from [Link][2][6][7]
-
European Pharmacopoeia (Ph.[2] Eur.). (2024).[2][8][9] Citalopram Hydrobromide Monograph: Impurity B. Retrieved from [Link][2]
-
Witchel, H. J., et al. (2002).[2][7] Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents.[2][7] FEBS Letters.[2] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 2771, Citalopram.[2] Retrieved from [Link][2]
-
Owens, M. J., et al. (2001).[2] Second-generation antidepressants: pharmacologic theories and clinical practice.[6] Harvard Review of Psychiatry.[2] (Context for SERT binding protocols). Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citalopram [drugfuture.com]
- 6. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-Citalopram Oxalate | 219861-53-7 [chemicalbook.com]
- 9. What is the mechanism of Citalopram Hydrochloride? [synapse.patsnap.com]
Technical Guide: 3-Hydroxy Citalopram Oxalate Reference Standard
Executive Summary
3-Hydroxy Citalopram (specifically the oxalate salt form) is a critical reference standard used in the quality control and stability profiling of Citalopram Hydrobromide and Escitalopram Oxalate. Designated as Citalopram Related Compound B (USP) and Impurity B (EP) , this compound represents a primary oxidative degradation product of the isobenzofuran ring.
This guide addresses the technical specifications, metabolic/degradation causality, and validated analytical protocols required for the accurate quantification of this impurity. It is designed for analytical chemists and regulatory affairs professionals requiring high-fidelity data for IND/NDA filings and GMP batch release.
Part 1: Chemical Identity & Significance
The Molecule
3-Hydroxy Citalopram differs from the parent API (Citalopram) by the hydroxylation of the phthalane (isobenzofuran) ring at the 3-position. While the freebase is available, the Oxalate salt is the preferred reference standard format due to its superior crystallinity and long-term stability under cold-chain storage.
| Feature | Specification |
| Chemical Name | 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate |
| Common Name | 3-Hydroxy Citalopram Oxalate |
| Regulatory Designation | USP Related Compound B; EP Impurity B |
| CAS (Oxalate) | 1332724-03-4 |
| CAS (Freebase) | 411221-53-9 |
| Molecular Formula | C₂₀H₂₁FN₂O₂[1][2][3][4][][6][7] · C₂H₂O₄ |
| Molecular Weight | 430.43 g/mol (Oxalate salt) |
| Solubility | Soluble in Methanol, DMSO; Slightly soluble in Water |
Causality: Formation & Degradation Logic
Understanding the origin of 3-Hydroxy Citalopram is essential for root-cause analysis in stability testing. It is not merely a process impurity but a stress-indicating degradation product .
-
Oxidative Pathway: The isobenzofuran ring is susceptible to oxidation at the benzylic position (C3). This occurs upon exposure to atmospheric oxygen, accelerated by light (photolysis) or heat.
-
Hydrolytic Pathway: While less common, the ring can open and re-cyclize or oxidize under acidic stress, leading to the hydroxy intermediate.
Visualization: Degradation Logic
The following diagram illustrates the structural vulnerability of Citalopram leading to the 3-Hydroxy impurity.
Figure 1: Mechanistic pathway showing the oxidative formation of 3-Hydroxy Citalopram from the parent API.[8]
Part 2: Analytical Methodologies
To accurately quantify 3-Hydroxy Citalopram Oxalate, a specific Reverse Phase HPLC (RP-HPLC) method is required. The polarity introduced by the hydroxyl group causes this impurity to elute earlier than Citalopram on standard C18 columns.
Validated HPLC Protocol (USP-Aligned)
This protocol is adapted from standard USP monographs for Citalopram Hydrobromide, optimized for the resolution of Impurity B.
System Suitability Requirements:
-
Resolution (Rs): > 1.5 between 3-Hydroxy Citalopram and Citalopram.[6]
-
Tailing Factor: < 2.0.
-
RSD: < 2.0% for replicate injections.[9]
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (L1), 4.6 mm x 250 mm, 5 µm (e.g., Hypersil BDS or Symmetry C18) |
| Mobile Phase A | Phosphate Buffer pH 3.0 (2.7g KH₂PO₄ + 2mL Triethylamine, adj. w/ H₃PO₄) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient/Isocratic | Isocratic Ratio: 80:20 (Buffer:ACN) or 60:40 depending on column retention |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 239 nm |
| Injection Volume | 20 µL |
| Column Temp | 45°C |
| Run Time | ~1.5x retention time of Citalopram |
Protocol Steps:
-
Standard Prep: Dissolve 3-Hydroxy Citalopram Oxalate Reference Standard in Mobile Phase to varying concentrations (e.g., 0.5 µg/mL for LOQ establishment).
-
Sample Prep: Dissolve Citalopram API/Tablet powder in Diluent (Methanol:Water 50:50).
-
Elution Order: Expect 3-Hydroxy Citalopram to elute before the main Citalopram peak due to increased polarity (OH group).
Part 3: Sourcing & Qualification Strategy
Availability of the Oxalate salt is critical because the freebase is often an oil or hygroscopic solid that is difficult to weigh accurately.
Qualification Workflow
When sourcing this standard, you must ensure the Certificate of Analysis (CoA) includes specific data points to validate the material as a "Reference Standard" rather than a research chemical.
Visualization: Qualification Decision Tree
Figure 2: Decision logic for qualifying 3-Hydroxy Citalopram Oxalate from third-party suppliers.
Supplier Landscape & Handling
-
Primary Sources: USP (Official Reference Standard), EP (CRS).[10]
-
Secondary Sources (for routine use): LGC Standards, Toronto Research Chemicals (TRC), Pharmaffiliates.
-
Storage: The Oxalate salt must be stored at -20°C (Freezer) and protected from light. It is hygroscopic; allow to equilibrate to room temperature in a desiccator before weighing.
References
-
United States Pharmacopeia (USP). Citalopram Hydrobromide Monograph: Organic Impurities. USP-NF.
-
European Pharmacopoeia (EP). Citalopram Hydrobromide: Impurity B. EDQM.
-
LGC Standards. 3-Hydroxy Citalopram Oxalate (Impurity B)[7] Product Page.
-
National Center for Biotechnology Information. PubChem Compound Summary for Citalopram. (Source for structural degradation logic).
-
Attimarad, M., et al. (2011).[11] High-performance liquid chromatography method for the determination of Citalopram and its impurities.[9][12] Journal of Basic and Clinical Pharmacy.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. clinivex.com [clinivex.com]
- 3. (R)-Citalopram Oxalate | 219861-53-7 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. uspnf.com [uspnf.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tijer.org [tijer.org]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
preliminary investigation of 3-Hydroxy Citalopram toxicity
An In-depth Technical Guide for the Preliminary Toxicological Investigation of 3-Hydroxy Citalopram
Abstract
This technical guide provides a comprehensive framework for the preliminary, non-clinical toxicological assessment of 3-Hydroxy Citalopram, a key metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), Citalopram. Recognizing the critical need to evaluate the safety profiles of major drug metabolites, this document outlines a tiered, mechanism-driven approach to investigate potential cytotoxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity. We present detailed, field-proven protocols for a suite of in vitro assays, including foundational cell viability studies (MTT, LDH), targeted hERG channel assays for cardiotoxicity, and specialized assessments using neuronal (SH-SY5Y) and hepatic (HepG2) cell lines. The guide emphasizes the causality behind experimental design, the establishment of self-validating protocols through appropriate controls, and the integration of robust analytical methods (LC-MS/MS) for verifying compound exposure. This document is intended for researchers, toxicologists, and drug development professionals to facilitate a thorough and scientifically rigorous preliminary safety evaluation of 3-Hydroxy Citalopram.
Introduction: The Rationale for Investigating 3-Hydroxy Citalopram
Citalopram is a widely used SSRI for the treatment of major depressive disorder and other psychiatric conditions.[1][2] Following administration, it is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4, into several metabolites, including desmethylcitalopram (DCT) and didesmethylcitalopram (DDCT).[1][3][][5] While these N-demethylated metabolites are generally considered less pharmacologically active than the parent compound, their contribution to the overall safety profile, particularly in overdose situations or in patients with compromised metabolism (e.g., CYP2C19 poor metabolizers), cannot be overlooked.[3][][6][7]
The hydroxylation of the citalopram molecule represents another metabolic pathway. 3-Hydroxy Citalopram is one such hydroxylated metabolite. The imperative to investigate its toxicity stems from several key principles in drug development:
-
Metabolite Activity: A metabolite can possess its own unique pharmacological and toxicological profile, which may differ significantly from the parent drug.
-
Safety Liability of Parent Drug: Citalopram is associated with a dose-dependent risk of QT interval prolongation, a cardiac effect linked to the blockade of the hERG potassium channel.[6][8][9][10] This known liability necessitates a thorough investigation to determine if this cardiotoxic potential is retained or exacerbated in its major metabolites.
-
Accumulation Potential: In specific patient populations, such as the elderly or those with hepatic impairment, drug metabolism can be slowed, potentially leading to the accumulation of metabolites to clinically relevant concentrations.[1][]
This guide, therefore, establishes a logical, multi-tiered strategy for a preliminary, in vitro-focused toxicological assessment of 3-Hydroxy Citalopram.
Metabolic Pathway Overview
Citalopram undergoes extensive hepatic metabolism. The primary pathways involve N-demethylation mediated by CYP2C19 and CYP3A4 to form desmethylcitalopram (DCT), which is further metabolized by CYP2D6 to didesmethylcitalopram (DDCT).[5][11] Hydroxylation is a Phase I metabolic reaction that can also occur. Understanding this pathway is crucial for contextualizing the relevance of 3-Hydroxy Citalopram.
Caption: Metabolic pathway of Citalopram.
Tier 1: In Vitro Toxicity Assessment
The cornerstone of a preliminary investigation is a panel of robust in vitro assays designed to identify potential toxicological liabilities efficiently. This tier focuses on general cytotoxicity and specific organ toxicities relevant to the known profile of Citalopram.
Foundational Cytotoxicity Assessment
Causality: Before assessing specific mechanisms, it is essential to establish the concentration range at which 3-Hydroxy Citalopram induces general cellular damage or death. This provides a baseline for interpreting more complex assays and helps distinguish specific organ toxicity from non-specific cytotoxicity. We will utilize two common assays that measure different cellular endpoints.[12][13]
2.1.1 MTT Assay (Mitochondrial Activity)
The MTT assay measures the metabolic activity of a cell, specifically the activity of mitochondrial dehydrogenase enzymes.[13][14] A decrease in the conversion of MTT to formazan is indicative of mitochondrial dysfunction or cell death.
2.1.2 Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)
The LDH assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis, providing a direct measure of cytotoxicity.[15][16]
Table 1: Example Data Presentation for Cytotoxicity Assays
| Cell Line | Assay | Endpoint | 3-Hydroxy Citalopram IC50 (µM) | Positive Control IC50 (µM) |
| HepG2 | MTT | Mitochondrial Activity | Experimental Value | Doxorubicin: Value |
| HepG2 | LDH | Membrane Integrity | Experimental Value | Triton X-100: Value |
| SH-SY5Y | MTT | Mitochondrial Activity | Experimental Value | 6-OHDA: Value |
| SH-SY5Y | LDH | Membrane Integrity | Experimental Value | Triton X-100: Value |
Protocol 1: General Cytotoxicity Testing (MTT & LDH Assays)
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of 3-Hydroxy Citalopram (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the test compound, positive controls (e.g., Doxorubicin for MTT, Triton X-100 for LDH), and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Assay Procedure:
-
For LDH: Carefully collect a supernatant aliquot from each well. Perform the LDH reaction according to the manufacturer's kit instructions (e.g., Nacalai Tesque).[16]
-
For MTT: Add MTT reagent to the remaining cells in the wells. Incubate for 2-4 hours. Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelengths (e.g., ~490 nm for LDH, ~570 nm for MTT).
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition of cell viability).
Cardiotoxicity Assessment: hERG Channel Inhibition
Causality: The parent drug, Citalopram, is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a primary mechanism for drug-induced QT interval prolongation and can lead to fatal arrhythmias like Torsades de Pointes.[6][8][9] It is therefore a critical safety question whether 3-Hydroxy Citalopram retains this dangerous property. The gold-standard for this assessment is the patch-clamp electrophysiology assay.
Protocol 2: hERG Manual Patch-Clamp Assay
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the hERG channel.
-
Electrophysiology Setup: Use a whole-cell patch-clamp configuration.
-
Recording Conditions: Maintain cells at a physiological temperature (e.g., 35-37°C). Use appropriate intracellular and extracellular solutions to isolate the hERG current (IKr).
-
Voltage Protocol: Clamp the cell membrane at a holding potential of -80 mV. Apply a depolarizing pulse to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
Baseline Measurement: Record stable baseline hERG currents in the vehicle solution.
-
Compound Application: Perfuse the cells with increasing concentrations of 3-Hydroxy Citalopram (e.g., 0.1, 1, 10, 100 µM). Allow the current to reach a steady-state at each concentration.
-
Positive Control: At the end of each experiment, apply a known potent hERG blocker (e.g., Cisapride or E-4031) to confirm channel inhibition.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Normalize the data to the baseline current and plot a concentration-response curve to determine the IC50 value for hERG inhibition. An IC50 value below 30 µM is generally considered a potential concern.
Neurotoxicity Assessment
Causality: As a metabolite of a psychoactive drug, 3-Hydroxy Citalopram's potential effects on the nervous system must be evaluated. The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for in vitro neurotoxicity screening.[17][18] These cells can be differentiated to form a more mature neuronal phenotype, making them suitable for assessing effects on neuronal viability, neurite outgrowth, and oxidative stress.[18][19]
Protocol 3: Neurotoxicity in Differentiated SH-SY5Y Cells
-
Cell Differentiation: Culture SH-SY5Y cells in a low-serum medium containing retinoic acid (RA, e.g., 10 µM) for 5-7 days to induce differentiation into a neuronal phenotype, characterized by the extension of neurites.
-
Treatment: Expose the differentiated cells to a range of 3-Hydroxy Citalopram concentrations (guided by the cytotoxicity data) for 24-72 hours.
-
Endpoint Analysis:
-
Neuronal Viability: Perform an MTT assay as described in Protocol 1 to assess specific toxicity to neuronal cells.[20]
-
Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.
-
Mitochondrial Health: Assess changes in mitochondrial membrane potential using a dye such as TMRM.[21]
-
-
Data Analysis: Quantify changes in each endpoint relative to vehicle-treated controls. Determine EC50 or IC50 values where applicable.
Hepatotoxicity Assessment
Causality: The liver is the primary site of citalopram metabolism.[1][] Therefore, it is a key organ for potential toxicity, either from the parent drug or its metabolites. The human hepatoma cell line HepG2 is a standard model for in vitro hepatotoxicity screening, although it has limitations in metabolic capacity.[21][22] Assays should focus on markers of cell health, steatosis, and mitochondrial dysfunction.[15][23]
Protocol 4: Hepatotoxicity in HepG2 Cells
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach approximately 80% confluency.
-
Treatment: Expose the cells to a range of 3-Hydroxy Citalopram concentrations for 24-72 hours.
-
Endpoint Analysis:
-
Cell Viability: Perform MTT and LDH assays as described in Protocol 1.
-
Mitochondrial Function: Evaluate mitochondrial membrane potential using a fluorescent probe (e.g., TMRM).[21]
-
Steatosis (Fatty Acid Accumulation): Stain cells with Nile Red or Oil Red O and quantify lipid droplet accumulation via fluorescence microscopy or high-content imaging.
-
-
Data Analysis: Quantify dose-dependent changes in cell viability, mitochondrial health, and lipid accumulation.
Caption: Workflow for Tier 1 in vitro toxicity screening.
Analytical Methodologies
Causality: Trustworthy toxicological data relies on the accurate and precise quantification of the test article in the experimental system. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this purpose, providing the necessary sensitivity and selectivity.[24][25][26]
Protocol 5: Bioanalytical Method using LC-MS/MS
-
Objective: To quantify the concentration of 3-Hydroxy Citalopram in cell culture media or cell lysates to confirm exposure levels.
-
Sample Preparation:
-
Collect an aliquot of the dosing medium or cell lysate.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like desipramine).[24]
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol).[24][25]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatography:
-
Column: Use a reverse-phase C18 column (e.g., Zorbax XDB C18).[24]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Use a positive electrospray ionization (ESI+) source.
-
Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both 3-Hydroxy Citalopram and the internal standard must be optimized for maximum sensitivity and specificity.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidance.
Data Integration and Forward Planning
The preliminary investigation culminates in the synthesis of all in vitro data. The IC50 values from each assay should be compared to anticipated therapeutic plasma concentrations of Citalopram and its metabolites to calculate a margin of safety.
Table 2: Integrated Risk Assessment Summary
| Assay | Endpoint | Result (IC50 in µM) | Preliminary Risk Assessment | Next Steps |
| hERG Patch Clamp | K+ Channel Blockade | Experimental Value | High if < 30 µM | Consider in vivo ECG studies in animal models. |
| SH-SY5Y Viability | Neurotoxicity | Experimental Value | Moderate if within 100x of Cmax | Investigate specific mechanisms (e.g., apoptosis, neurite outgrowth). |
| HepG2 Viability | Hepatotoxicity | Experimental Value | Low if > 100x of Cmax | Confirm with primary hepatocytes if concerns arise. |
| HepG2 Steatosis | Lipid Accumulation | Experimental Value | Monitor if observed at relevant concentrations. | Further mechanistic studies. |
A finding of potent activity in any of these assays (e.g., a low micromolar IC50 in the hERG assay) would be a significant safety flag, warranting further, more complex investigations, potentially including in vivo animal studies to assess cardiovascular parameters or neurobehavioral effects.[27] Conversely, a lack of significant activity at high concentrations (>100 µM) provides a degree of confidence in the metabolite's safety profile.
Conclusion
This guide provides a structured, scientifically-grounded approach for the essential preliminary toxicological investigation of 3-Hydroxy Citalopram. By systematically evaluating general cytotoxicity, cardiotoxicity, neurotoxicity, and hepatotoxicity through validated in vitro protocols, researchers can efficiently identify potential safety liabilities. The emphasis on understanding the "why" behind each experimental choice, coupled with robust analytical validation, ensures the generation of trustworthy and interpretable data, which is fundamental for making informed decisions in the drug development process.
References
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Citalopram - Wikipedia. Available at: [Link]
-
Celexa Approval - accessdata.fda.gov. Available at: [Link]
- WO2000023431A1 - Method for the preparation of citalopram - Google Patents.
-
What is the mechanism of action of citalopram's effect on the heart? - Dr.Oracle. Available at: [Link]
-
Citalopram and Escitalopram Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
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(PDF) Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - ResearchGate. Available at: [Link]
-
Differential Metabolic Changes in Zebrafish Embryos Are Induced by Discontinued Citalopram Exposure - MDPI. Available at: [Link]
-
Citalopram and escitalopram: adverse cardiac outcomes in medically ill inpatients - PMC. Available at: [Link]
-
Metabolomic signature of exposure and response to citalopram/escitalopram in depressed outpatients - PubMed. Available at: [Link]
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PharmGKB summary: citalopram pharmacokinetics pathway - PMC. Available at: [Link]
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Citalopram | C20H21FN2O | CID 2771 - PubChem - NIH. Available at: [Link]
-
Long-Term Exposure to SSRI Citalopram Induces Neurotoxic Effects in Zebrafish - PubMed. Available at: [Link]
-
In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed. Available at: [Link]
-
Citalopram Overdose: a Fatal Case - PMC. Available at: [Link]
-
In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed. Available at: [Link]
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Citalopram & escitalopram: Mechanisms of cardiotoxicity, toxicology predisposition and risks of use in geriatric & hemodialysis populations - PMC. Available at: [Link]
-
Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study - PubMed. Available at: [Link]
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Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC. Available at: [Link]
-
Figure 3. SH-SY5Y neuroblastoma cell viability assay. a) Evaluation of... - ResearchGate. Available at: [Link]
-
Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. Available at: [Link]
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A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. Available at: [Link]
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In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF - ResearchGate. Available at: [Link]
-
Citalopram Overdose: Symptoms, Causes, and Treatment - Zinnia Health. Available at: [Link]
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Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. | Semantic Scholar. Available at: [Link]
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Long-Term Citalopram Treatment Alters the Stress Responses of the Cortical Dopamine and Noradrenaline Systems - PMC. Available at: [Link]
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Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism - Frontiers. Available at: [Link]
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SSRI toxicity - LITFL. Available at: [Link]
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FDA Drug Safety Communication: Revised recommendations for Celexa (citalopram hydrobromide) related to a potential risk of abnormal heart rhythms with high doses. Available at: [Link]
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LDH Cytotoxicity Assay Kit|Products|NACALAI TESQUE, INC. Available at: [Link]
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Hepato(Geno)Toxicity Assessment of Nanoparticles in a HepG2 Liver Spheroid Model. Available at: [Link]
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Stimulus-dependent neuronal cell responses in SH-SY5Y neuroblastoma cells. Available at: [Link]
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In Vitro Hepatotoxicity Services - Eurofins Discovery. Available at: [Link]
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. Available at: [Link]
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Synthesis method of citalopram intermediate - Eureka | Patsnap. Available at: [Link]
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SH-SY5Y Neuroblastoma Cell Line Differentiation | Protocol Preview - YouTube. Available at: [Link]
-
Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation | Request PDF - ResearchGate. Available at: [Link]
-
High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC. Available at: [Link]
-
Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents - PubMed. Available at: [Link]
-
Case Report of a Fatal Intoxication by Citalopram - ResearchGate. Available at: [Link]
-
Assessing the Neurodevelopmental Impact of Fluoxetine, Citalopram, and Paroxetine on Neural Stem Cell-Derived Neurons - MDPI. Available at: [Link]
-
Citalopram Overdose: a Fatal Case - PubMed. Available at: [Link]
-
Citalopram exposure of hESCs during neuronal differentiation identifies dysregulated genes involved in neurodevelopment and depression - Frontiers. Available at: [Link]
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Solubility Profiling of 3-Hydroxy Citalopram Oxalate: Technical Guide for Impurity Isolation & Analysis
This guide is structured as a high-level technical resource for pharmaceutical scientists and process chemists dealing with the isolation, quantification, and purification of Citalopram impurities. It prioritizes actionable protocols and mechanistic understanding over static data lists, acknowledging that specific quantitative solubility values for this impurity salt are often proprietary or batch-dependent.[1]
Executive Summary & Chemical Context
3-Hydroxy Citalopram Oxalate (also designated as Citalopram EP Impurity B Oxalate or USP Related Compound B ) is a critical oxidative metabolite and process impurity in the synthesis of Citalopram and Escitalopram.[2]
From a solubility perspective, this molecule presents a distinct thermodynamic profile compared to its parent compound. While Citalopram Oxalate is freely soluble in methanol and DMSO, the introduction of the hydroxyl group at the phthalane ring's 3-position significantly alters its crystal lattice energy and solvation potential. Understanding these differences is the cornerstone of designing effective recrystallization protocols to remove this impurity from the Active Pharmaceutical Ingredient (API).
Chemical Identity[1][2][3][4][5][6][7][8]
-
Systematic Name: 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile oxalate[1][2]
-
CAS Number: 1332724-03-4 (Oxalate Salt); 411221-53-9 (Free Base)[1]
-
Role: Pharmacopeial Impurity Standard, Metabolite.
Solubility Landscape: Comparative Analysis
The solubility of 3-Hydroxy Citalopram Oxalate is governed by the interplay between the polar oxalate counterion, the ionizable tertiary amine, and the hydrogen-bond-donating hydroxyl group.[1]
Qualitative Solubility Profile
Data synthesized from pharmacopeial reference standards and certificate of analysis (CoA) data.
| Solvent System | Solubility Classification | Mechanistic Insight |
| Methanol | Slightly Soluble | Unlike the parent Citalopram Oxalate (freely soluble), the 3-OH impurity exhibits reduced solubility, likely due to increased intermolecular hydrogen bonding in the crystal lattice.[1] |
| DMSO | Freely Soluble | High dielectric constant disrupts the oxalate salt lattice effectively. Preferred solvent for NMR and stock solution preparation. |
| Water | Sparingly Soluble | The hydrophobic fluorophenyl and phthalane core limit aqueous solubility despite the polar oxalate tail. pH-dependent (higher solubility at pH < pKa).[1] |
| Chloroform | Slightly Soluble | Limited solvation of the oxalate salt form; the free base would be more soluble here. |
| Acetone/Water | Variable (Temperature Dependent) | Often used as a recrystallization system. The impurity profile suggests it may remain in the mother liquor or precipitate differentially depending on the water fraction. |
Critical Application Note: The differential solubility in Methanol is the primary vector for purification. Since Citalopram Oxalate is freely soluble in methanol, while the 3-Hydroxy impurity is only slightly soluble, a methanol wash or recrystallization can effectively enrich the solid phase with the impurity or strip it from the product depending on the process stage.
Technical Protocol: Thermodynamic Solubility Determination
Since exact quantitative values (mg/mL) vary by polymorph and manufacturer, researchers must generate self-validated data.[1] The following protocol utilizes a Saturation Shake-Flask Method coupled with HPLC quantitation, the gold standard for impurity profiling.
Reagents & Equipment[1][9]
-
Solvents: HPLC-grade Methanol, Acetonitrile, Water (Milli-Q).[1]
-
Buffer: Phosphate buffer pH 2.5 (to ensure full ionization).
-
Detection: HPLC-UV at 240 nm.
Step-by-Step Workflow
-
Supersaturation: Add excess 3-Hydroxy Citalopram Oxalate solid to 5 mL of the target solvent in a glass vial.
-
Equilibration: Agitate at a constant temperature (e.g., 25°C) for 24–48 hours.
-
Phase Separation: Filter the suspension through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).
-
Quantification: Dilute the filtrate with mobile phase and inject into the HPLC system.
-
Calculation: Determine concentration against a pre-established calibration curve of the standard.
Visualization: Solubility Screening Workflow
The following diagram outlines the logical flow for determining and utilizing solubility data for purification.
Figure 1: Decision logic for utilizing solubility data in purification process design.
Mechanistic Implications for Drug Development[1]
The "Hydroxyl Effect" on Lattice Energy
The conversion of Citalopram to 3-Hydroxy Citalopram introduces a hydrogen bond donor (the -OH group) into a molecule that was previously only a hydrogen bond acceptor (tertiary amine, nitrile, ether).[1]
-
Crystal Packing: The oxalate salt of the 3-hydroxy derivative can form tighter intermolecular networks through hydrogen bonding between the hydroxyl proton and the oxalate oxygens. This generally increases the melting point and decreases solubility in non-protic or weakly protic solvents compared to the parent.
-
Hygroscopicity: The 3-hydroxyl group increases the surface polarity, making the solid potentially more hygroscopic. Handling requires low-humidity environments (<40% RH) to prevent deliquescence, which complicates solubility measurements.[1]
Separation Strategy
Based on the "Slightly Soluble" classification in Methanol:
-
To Remove Impurity B: If the API (Citalopram Oxalate) is dissolved in hot methanol and cooled, the less soluble 3-Hydroxy impurity may nucleate first. However, because it is usually present in low quantities (<0.1%), it often remains in solution unless the solvent volume is reduced significantly.
-
Standard Practice: A solvent mixture of Acetone and Water is often preferred for final polishing. The water content is adjusted to keep the polar impurity in solution while the less polar API crystallizes out.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129318459, 3-Oxocitalopram oxalate (Related Structure/Impurity Context). Retrieved from [Link][1]
- U.S. Pharmacopeia (USP).USP Monograph: Escitalopram Oxalate - Impurity Profiling. (Requires Login/Subscription for full text).
- Google Patents.Process for the preparation of escitalopram or its acid addition salts (WO2006106531A1). Discusses solvent systems for purification.
Sources
Methodological & Application
Application Note: LC-MS/MS Quantification of 3-Hydroxy Citalopram in Biological Matrices
Executive Summary
This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-Hydroxy Citalopram (3-OH-CIT), a key metabolite of the antidepressant Citalopram.
While Citalopram and its major metabolite N-desmethylcitalopram are commonly monitored, 3-OH-CIT provides specific insights into CYP2C19 and CYP2D6 metabolic phenotypes. This protocol addresses the specific challenges of analyzing the oxalate salt form of the reference standard, separating the polar metabolite from the parent drug, and mitigating matrix effects in plasma samples.
Key Performance Indicators:
-
LLOQ: 1.0 ng/mL
-
Linearity: 1.0 – 500 ng/mL (
) -
Run Time: 6.0 minutes
-
Matrix: Human Plasma (K2EDTA)
Introduction & Clinical Significance
Citalopram is a Selective Serotonin Reuptake Inhibitor (SSRI) metabolized primarily by the liver. The parent drug undergoes
Quantifying 3-OH-CIT is critical for:
-
Pharmacokinetic Profiling: Understanding the complete metabolic fate of Citalopram.
-
Phenotyping: Assessing CYP2D6 activity in patients who may be poor metabolizers.
-
Toxicology: Identifying accumulation of metabolites in overdose cases.
Metabolic Pathway Visualization
The following diagram illustrates the formation of 3-Hydroxy Citalopram relative to the parent compound.
Figure 1: Metabolic pathway highlighting the formation of 3-Hydroxy Citalopram.
Method Development Strategy
Reference Standard Handling (The Oxalate Factor)
Commercially available 3-Hydroxy Citalopram is frequently supplied as the Oxalate salt (
-
MW (Oxalate Salt): ~430.4 g/mol
-
MW (Free Base): ~340.4 g/mol
-
Correction Factor: 0.79 (Base/Salt)
Chromatography & Separation
3-OH-CIT is more polar than Citalopram due to the hydroxyl group.
-
Column Choice: A C18 column with high carbon load or a Phenyl-Hexyl phase is recommended to ensure retention of the polar metabolite while separating it from the isobaric interferences.
-
Mobile Phase: Acidic pH (0.1% Formic Acid) is essential to protonate the amine groups for ESI+ detection and improve peak shape.
Experimental Protocol
Chemicals and Reagents
-
Analyte: 3-Hydroxy Citalopram Oxalate (Reference Standard).
-
Internal Standard (IS): Citalopram-D6 or 3-Hydroxy Citalopram-D3 (if available).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
-
Matrix: Drug-free human plasma (K2EDTA).
Preparation of Stock Solutions
Critical Step: Calculate the free base concentration.
-
Stock A (1 mg/mL Free Base): Weigh ~1.26 mg of 3-Hydroxy Citalopram Oxalate into a 1 mL volumetric flask. Dissolve in Methanol.
-
Working Standards: Serially dilute Stock A in 50:50 Methanol:Water to create calibration spikes (10, 50, 100, 500, 1000, 5000 ng/mL).
-
Spiking: Add 10 µL of working standard to 90 µL of blank plasma to generate the calibration curve (1.0 – 500 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is chosen for its speed and high recovery of polar metabolites.
-
Aliquot: Transfer 50 µL of plasma sample/calibrator into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in water). Vortex briefly.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid). Note: Diluting the supernatant with water improves peak shape for early eluting polar compounds.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA) |
|---|---|---|
| 0.00 | 90 | 10 |
| 0.50 | 90 | 10 |
| 3.50 | 10 | 90 |
| 4.50 | 10 | 90 |
| 4.60 | 90 | 10 |
| 6.00 | 90 | 10 |
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions: Note: Transitions should be optimized for your specific instrument (Collision Energy - CE).
| Analyte | Precursor (m/z) | Product (m/z) | Role | Approx CE (V) |
| 3-OH Citalopram | 341.1 | 109.0 | Quantifier | 30 |
| 3-OH Citalopram | 341.1 | 262.1 | Qualifier | 25 |
| Citalopram (Parent) | 325.1 | 109.0 | Reference | 28 |
| Citalopram-D6 (IS) | 331.1 | 109.0 | Internal Std | 28 |
Mechanistic Insight: The 109 m/z fragment corresponds to the fluorophenyl tropylium ion, a stable and common fragment for this class. The 262 m/z fragment in the metabolite likely represents the loss of the dimethylamine group and water, or retention of the modified core.
Workflow Diagram
Figure 2: Step-by-step sample preparation workflow.
Method Validation & Troubleshooting
Validation Parameters (FDA/EMA Guidelines)
-
Selectivity: Analyze 6 lots of blank plasma to ensure no interference at retention time of 3-OH-CIT (approx 2.1 min) or IS.
-
Matrix Effect: Compare post-extraction spike peak areas to neat solution peak areas.
-
Calculation:
. -
Acceptance: 85-115%. If suppression occurs (<85%), consider switching to Solid Phase Extraction (SPE).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incorrect Salt Correction | Recalculate stock prep using MW 430.4 (Oxalate) vs 340.4 (Base). |
| Peak Tailing | pH too high | Ensure Formic Acid is fresh; pH of mobile phase must be < 3.0. |
| Carryover | Sticky Analyte | Increase needle wash duration; use 50:50 MeOH:H2O + 0.1% FA as wash solvent. |
| RT Shift | Column Contamination | Flush column with 100% ACN; check guard column. |
References
-
Rochat, B., et al. (1995). "Simultaneous determination of citalopram and its metabolites by high-performance liquid chromatography." Journal of Chromatography B. Link
-
Hiemke, C., et al. (2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry. Link
-
PubChem Compound Summary. (2023). "3-Hydroxycitalopram."[1][2] National Center for Biotechnology Information. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
Sources
Application Notes & Protocols: The Use of 3-Hydroxy Citalopram Oxalate in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the application of 3-Hydroxy Citalopram Oxalate in pharmacokinetic (PK) research. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), undergoes extensive metabolism, forming several derivatives. Understanding the exposure and disposition of its metabolites is critical for a complete assessment of the drug's safety and efficacy profile. 3-Hydroxy Citalopram has been identified as a metabolite of citalopram.[1] This guide details the scientific rationale, validated protocols, and data interpretation frameworks for using the 3-Hydroxy Citalopram Oxalate analytical standard in essential in vitro and in vivo pharmacokinetic studies.
Introduction: The Critical Role of Metabolite Profiling in Citalopram Pharmacokinetics
Citalopram is a cornerstone therapy for major depressive disorder and other mood disorders, exerting its effect by selectively inhibiting the reuptake of serotonin in the synaptic cleft.[2][3] Following administration, citalopram is readily absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2][4] The key enzymes involved are CYP2C19 and CYP3A4, with a secondary role for CYP2D6.[5][6][7] This enzymatic activity leads to the formation of several metabolites, including N-desmethylcitalopram and N,N-didesmethylcitalopram, which are generally considered less active than the parent compound.[2][5]
More recent metabolic profiling studies have also identified hydroxylated metabolites such as 3-Hydroxy Citalopram.[1] The characterization of such metabolites is not merely an academic exercise; it is a regulatory and scientific imperative. The U.S. Food and Drug Administration (FDA) guidance on "Metabolites in Safety Testing" (MIST) stipulates that metabolites reaching significant concentrations in human circulation (typically >10% of parent drug exposure at steady state) should be evaluated for their pharmacological and toxicological activity.[8][9][10]
Causality Behind Metabolite Studies:
-
Pharmacological Activity: Metabolites can retain, lose, or even have different pharmacological activity compared to the parent drug, contributing to the overall therapeutic effect or side-effect profile.
-
Safety and Toxicity: A metabolite may be responsible for adverse drug reactions not attributable to the parent compound.
-
Drug-Drug Interactions (DDIs): A metabolite's formation or clearance can be affected by co-administered drugs, or the metabolite itself could be an inhibitor or inducer of metabolic enzymes.
-
Pharmacogenetic Variability: Genetic polymorphisms in CYP enzymes, particularly CYP2C19, can significantly alter the metabolic profile of citalopram, leading to inter-individual differences in exposure to both the parent drug and its metabolites.[7][11][12]
3-Hydroxy Citalopram Oxalate serves as the indispensable analytical reference standard for these investigations.[13] It is a stable, crystalline salt form of the metabolite, allowing for the preparation of precise and accurate standard solutions required for the validation of bioanalytical methods and the quantification of the metabolite in complex biological matrices.
Citalopram Metabolic Pathway
The metabolic conversion of citalopram is a multi-step process involving several key enzymatic reactions. Understanding this pathway is fundamental to designing robust pharmacokinetic studies.
Caption: Metabolic pathway of Citalopram.
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes
This protocol provides a self-validating system to confirm the formation of 3-Hydroxy Citalopram from its parent drug using a common in vitro model.
Objective: To qualitatively or semi-quantitatively identify 3-Hydroxy Citalopram as a metabolite of Citalopram in a system that mimics hepatic metabolism.
Expertise & Rationale: Human Liver Microsomes (HLMs) are subcellular fractions containing a high concentration of CYP450 enzymes, making them the gold standard for initial in vitro metabolism screening. An NADPH regenerating system is included because CYP enzymes require NADPH as a cofactor for their catalytic activity; this system ensures its continuous supply throughout the incubation.
Materials & Reagents
-
3-Hydroxy Citalopram Oxalate analytical standard (≥98% purity)
-
Citalopram Hydrobromide
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade, containing 0.1% formic acid
-
Internal Standard (IS): A structurally similar compound not present in the matrix, e.g., Desipramine or a stable-isotope labeled citalopram.
-
Ultrapure water
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of 3-Hydroxy Citalopram Oxalate in DMSO or methanol.
-
Prepare a 1 mg/mL stock solution of Citalopram HBr in ultrapure water.
-
Serially dilute these stocks to create working solutions for spiking and calibration curves.
-
-
Incubation Procedure:
-
Pre-warm a shaking water bath to 37°C.
-
In a microcentrifuge tube, combine the following in order:
-
Potassium Phosphate Buffer (to final volume of 200 µL)
-
HLMs (to a final concentration of 0.5 mg/mL)
-
Citalopram working solution (to a final concentration of 1-10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH Regenerating System.
-
Control Reactions (for self-validation):
-
Negative Control 1 (No Substrate): Replace Citalopram with buffer.
-
Negative Control 2 (No Cofactor): Replace NADPH system with buffer.
-
Positive Control: Incubate a known substrate for HLM activity to confirm microsomal viability.
-
-
-
Reaction Termination and Sample Preparation:
-
After a set time (e.g., 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile containing the internal standard. This simultaneously stops the enzymatic activity and precipitates proteins.
-
Vortex the sample vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an LC-MS/MS system.
-
Monitor for the specific mass transition of 3-Hydroxy Citalopram, comparing its retention time and fragmentation pattern to the pure analytical standard.
-
Caption: Workflow for in vitro metabolite identification.
Protocol 2: Quantitative Analysis of 3-Hydroxy Citalopram in Plasma
This protocol outlines a robust method for measuring the concentration of 3-Hydroxy Citalopram in plasma samples from an in vivo pharmacokinetic study.
Objective: To accurately and precisely quantify 3-Hydroxy Citalopram concentrations over a time course to determine its pharmacokinetic parameters.
Trustworthiness: The validity of this protocol hinges on a rigorous bioanalytical method validation, following guidelines from regulatory bodies like the FDA. This ensures the data generated is reliable for decision-making.
Step-by-Step Methodology
-
Sample Preparation: Protein Precipitation
-
Rationale: This is a rapid and effective method for removing the majority of proteins from plasma, which would otherwise interfere with the LC-MS/MS analysis.
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Desipramine at 50 ng/mL).
-
Vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and dilute 1:1 with ultrapure water to reduce the organic solvent concentration prior to injection.
-
-
LC-MS/MS Method Parameters
-
Rationale: The chosen parameters are designed to achieve chromatographic separation of the analyte from endogenous matrix components and ensure sensitive detection by mass spectrometry. A C18 column is a common choice for retaining moderately polar compounds like citalopram and its metabolites. Formic acid is added to the mobile phase to promote protonation, which is necessary for positive mode electrospray ionization (ESI+).
-
| Parameter | Recommended Setting |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transitions | Citalopram: m/z 325.2 → 109.0[14]; 3-OH-Citalopram: m/z 341.2 → 262.1 (example); IS (Desipramine): m/z 267.2 → 72.1 |
Note: MRM transitions for 3-Hydroxy Citalopram must be optimized by infusing the pure analytical standard.
-
Method Validation
-
The method must be validated according to regulatory standards. This involves:
-
Selectivity: Analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and IS.
-
Linearity: Constructing a calibration curve (e.g., 0.5 - 200 ng/mL) and demonstrating a linear response (r² > 0.99).
-
Accuracy & Precision: Analyzing QC samples at low, medium, and high concentrations. Accuracy (% bias) and precision (% CV) should typically be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluating the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
-
-
Application in In Vivo Pharmacokinetic Studies
The validated bioanalytical method is the core tool for a full in vivo PK study.
Objective: To define the absorption, distribution, metabolism, and excretion (ADME) profile of Citalopram and 3-Hydroxy Citalopram in a preclinical model (e.g., Sprague-Dawley rat).
Study Design & Execution
-
Dosing: Administer a single oral (p.o.) or intravenous (i.v.) dose of Citalopram to a cohort of animals.
-
Blood Sampling: Collect serial blood samples at specific time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for both Citalopram and 3-Hydroxy Citalopram using the validated LC-MS/MS method described in Protocol 2.
-
Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key PK parameters for both the parent drug and the metabolite using software such as Phoenix WinNonlin.
Caption: Overall workflow for an in vivo pharmacokinetic study.
Data Interpretation
The analysis will yield crucial data for both the parent drug and its metabolite.
| Parameter | Description | Significance for Metabolite Analysis |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the metabolite. |
| Tmax | Time to reach Cmax | Shows the rate of formation and absorption of the metabolite. A later Tmax than the parent suggests formation-rate limited kinetics. |
| AUC (Area Under the Curve) | Total drug exposure over time | The ratio of Metabolite AUC to Parent AUC (Metabolite:Parent Ratio) indicates the extent of metabolism. |
| t1/2 (Half-life) | Time for plasma concentration to decrease by half | A longer half-life for the metabolite than the parent can lead to accumulation with multiple dosing. |
By comparing these parameters, researchers can build a comprehensive picture of citalopram's disposition. For example, a high Metabolite:Parent AUC ratio would confirm that hydroxylation is a major metabolic pathway, triggering the need for further safety assessment of 3-Hydroxy Citalopram as per MIST guidelines.[15][16]
Conclusion
The use of 3-Hydroxy Citalopram Oxalate as a certified analytical standard is fundamental to modern pharmacokinetic evaluations of citalopram. The protocols outlined herein provide a framework for robustly identifying and quantifying this metabolite, generating the high-quality data needed to understand its contribution to the overall pharmacology and safety of citalopram. Adherence to these scientifically sound and self-validating methodologies ensures that research and drug development efforts are built on a foundation of accuracy, precision, and regulatory compliance.
References
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Marcinkowska, M., et al. (2020). Identification and characterization of citalopram new metabolites with the use of UHPLC-Q-TOF technique: In silico toxicity assessment of the identified transformation products. PubMed. Retrieved February 7, 2026, from [Link]
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Differential Metabolic Changes in Zebrafish Embryos Are Induced by Discontinued Citalopram Exposure. (2024). MDPI. Retrieved February 7, 2026, from [Link]
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Toxicity Profile, Pharmacokinetic, and Drug-Drug Interaction Study of Citalopram and Sertraline Following Oral Delivery in Rat: An LC-MS/MS Method for the Simultaneous Determination in Plasma. (2020). PubMed. Retrieved February 7, 2026, from [Link]
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Gram, L. F. (2001). Review of pharmacokinetic and pharmacodynamic interaction studies with citalopram. PubMed. Retrieved February 7, 2026, from [Link]
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Citalopram. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
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PharmGKB summary: citalopram pharmacokinetics pathway. (2014). PMC. Retrieved February 7, 2026, from [Link]
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Dalgaard, L., & Overø, K. F. (2002). Metabolism and excretion of citalopram in man: identification of O-acyl- and N-glucuronides. PubMed. Retrieved February 7, 2026, from [Link]
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Citalopram and Escitalopram Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved February 7, 2026, from [Link]
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Citalopram. (2024). StatPearls - NCBI Bookshelf. Retrieved February 7, 2026, from [Link]
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Sidhu, J., et al. (2001). Single-dose pharmacokinetics of citalopram in patients with moderate renal insufficiency or hepatic cirrhosis compared with healthy subjects. PubMed. Retrieved February 7, 2026, from [Link]
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Safety Testing of Drug Metabolites. (2020). FDA. Retrieved February 7, 2026, from [Link]
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Mrazek, D. A., et al. (2011). CYP2C19 variation and citalopram response. PMC. Retrieved February 7, 2026, from [Link]
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Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation. (2009). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. Retrieved February 7, 2026, from [Link]
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CYP2C19 variation and citalopram response. (2011). PubMed. Retrieved February 7, 2026, from [Link]
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Metabolite in safety testing (MIST). (2021). Bioanalysis Zone. Retrieved February 7, 2026, from [Link]
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Robison, T. P., & Jacobs, A. (2009). Metabolites in safety testing. PubMed. Retrieved February 7, 2026, from [Link]
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Citalopram (Celexa) – CYP2C19. (n.d.). MyDrugGenome. Retrieved February 7, 2026, from [Link]
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Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of citalopram and its related compounds. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), requires stringent quality control to ensure its safety and efficacy.[1][2] The presence of process-related impurities or degradation products can impact the therapeutic outcome and patient safety.[3] This document provides a detailed protocol, grounded in scientific principles and regulatory expectations, designed for researchers, analysts, and drug development professionals. The methodology is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[4][5]
Introduction: The Analytical Imperative for Citalopram Purity
Citalopram, chemically known as (RS)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a bicyclic phthalane derivative used in the treatment of major depression and other mood disorders.[3][6][7] Its therapeutic action is primarily attributed to the S-enantiomer (escitalopram).[2][8] The synthesis of citalopram can lead to the formation of various process-related impurities. Furthermore, the drug substance is susceptible to degradation under stress conditions such as hydrolysis, oxidation, and photolysis, leading to the formation of degradation products.[3][9]
Regulatory bodies, including the FDA and EMA, mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[3] Therefore, a well-validated, stability-indicating analytical method is crucial. Such a method must be able to separate the active ingredient from all potential impurities and degradation products, ensuring that the reported assay value is accurate and reliable. This application note details the systematic approach to developing and validating such a method.
Method Development Strategy: A Logic-Driven Approach
The primary objective is to achieve optimal separation of citalopram from its known and potential unknown related substances. A reversed-phase HPLC method with UV detection is the most common and effective technique for this purpose due to the chromophoric nature of citalopram and its impurities.
Initial Screening and Selection of Chromatographic Conditions
-
Column Chemistry: A C18 (octadecyl-silica) column is the stationary phase of choice due to its hydrophobicity, which provides excellent retention and separation for moderately polar compounds like citalopram and its analogues. An Agilent Eclipse XDB C18 column (150 x 4.6 mm, 5 µm) or equivalent is a suitable starting point.[10]
-
Mobile Phase Selection: The mobile phase must provide good peak shape and resolution. A combination of an aqueous buffer and an organic modifier is standard.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.
-
Aqueous Buffer: A phosphate or acetate buffer is used to control the pH of the mobile phase. Citalopram is a basic compound; therefore, maintaining the pH in the acidic range (e.g., pH 3.0-4.5) ensures that it remains in its ionized form, leading to sharp, symmetrical peaks.[6][10] An initial mobile phase composition could be a mixture of acetate buffer (pH 4.5) and acetonitrile in a 65:35 v/v ratio.[10]
-
-
Detection Wavelength: Citalopram exhibits maximum absorbance around 239-240 nm.[6][10][11] This wavelength is selected for detection to ensure high sensitivity for both the API and its related compounds.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column.[6][10] Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring reproducible retention times.
Method Optimization Workflow
The initial conditions are systematically optimized to achieve the desired separation. This involves adjusting the mobile phase composition (gradient vs. isocratic elution), pH, and organic modifier ratio to resolve all critical peak pairs.
Caption: Workflow for HPLC Method Development.
Validated Analytical Protocol
This section provides the finalized method parameters and the detailed protocols for validation as per ICH Q2(R1) guidelines.[12]
Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC or UPLC system with UV/PDA Detector |
| Column | Develosil ODS HG-5 RP C18, 5µm, 15cm x 4.6mm i.d., or equivalent |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0, adjusted with OPA) (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
(Rationale based on a synthesis of conditions reported in multiple studies to provide a robust starting point).[6][11]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Citalopram Hydrobromide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.[7]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.
-
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of citalopram and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with diluent and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 100 µg/mL.[13]
-
Method Validation Protocols
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5]
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[3][6][9]
Caption: Protocol for Forced Degradation Studies.
Protocol:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with diluent.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with diluent.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.[11]
-
Thermal Degradation: Keep the citalopram API powder in an oven at 80°C for 48 hours. Then, prepare a 100 µg/mL solution.[11]
-
Photolytic Degradation: Expose the citalopram API powder to UV light (200 Watt hours/m²) for 72 hours. Then, prepare a 100 µg/mL solution.[11]
-
Inject all stressed samples into the HPLC system. Use a photodiode array (PDA) detector to check for peak purity of the citalopram peak in the presence of degradation products.
Acceptance Criteria: The method is specific if the citalopram peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity angle is less than the peak purity threshold.
Linearity
Protocol:
-
Prepare a series of at least five concentrations of citalopram from the stock solution, ranging from 5 µg/mL to 20 µg/mL (50% to 200% of the target assay concentration).[6]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A linear relationship is established if the correlation coefficient (r²) is ≥ 0.999.[6]
Accuracy
Protocol:
-
Prepare samples in triplicate by spiking a placebo mixture with the citalopram API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples and calculate the percentage recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[11]
Precision
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of citalopram at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (%RSD) for the results from both sets of analyses.
Acceptance Criteria: The %RSD should not be more than 2.0%.[11]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Alternatively, determine based on signal-to-noise ratio (S/N), where LOD is typically S/N of 3:1 and LOQ is S/N of 10:1.
Acceptance Criteria: The LOQ should be sufficiently low to quantify impurities at their specified reporting thresholds. For citalopram, LOD and LOQ have been reported in the sub-microgram per mL level.[10]
Robustness
Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time.
-
Investigate parameters such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Organic phase composition (± 2%)
-
-
Analyze the system suitability parameters (e.g., resolution, tailing factor) after each change.
Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all tested variations, demonstrating the method's reliability during normal usage. The %RSD of results should be less than 2.0%.[11]
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity must pass. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD & LOQ | Method should be sensitive enough for its intended purpose. |
| Robustness (% RSD) | ≤ 2.0% for varied conditions. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the determination of citalopram and its related compounds. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis of bulk drug substance and pharmaceutical formulations. By following the outlined protocols, analytical laboratories can ensure that their methods meet the stringent requirements of regulatory agencies and contribute to the overall quality and safety of citalopram products.
References
-
Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]
-
TIJER. (n.d.). Determination of Citalopram by RP-HPLC & it's stability indicative studies. Retrieved from [Link]
-
Tapkir, A. S., et al. (2016). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotometer. Der Pharmacia Lettre, 8(3), 7-18. Retrieved from [Link]
-
Kumar, K. S. D., & Mahesh, M. (2025). Development and Validation of a New RP-HPLC Method for the Estimation of Citalopram in Tablet Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis Letters. Retrieved from [Link]
- Google Patents. (2000). Method for the preparation of citalopram. WO2000023431A1.
-
ResearchGate. (n.d.). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Retrieved from [Link]
-
Reddy, G. S., et al. (2008). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 567-575. Retrieved from [Link]
-
University of Miami. (n.d.). CHARACTERIZATION OF AN UNKNOWN IMPURITY IN CITALOPRAM HYDROBROMIDE ACTIVE PHARMACEUTICAL INGREDIENT BY SEMI-PREPARATIVE ISOLATION AND LC-ESI/MSn AND NMR. Retrieved from [Link]
-
Singh, S., et al. (2011). Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. Journal of the Brazilian Chemical Society, 22(1), 123-132. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
TSI Journals. (2009). A stability-indicating LC method for citalopram hydrobromide. Retrieved from [Link]
-
SynThink. (n.d.). Citalopram Impurities Standards. Retrieved from [Link]
-
YMER. (2023). METHOD DEVELOPMENT AND VALIDATION OF CITALOPRAM HYDROBROMIDE IN BULK AND TABLET DOSAGE FORM BY UV-SPECTROSCOPY. Retrieved from [Link]
-
ResearchGate. (2012). Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Citalopram-impurities. Retrieved from [Link]
-
Polish Pharmaceutical Society. (n.d.). DETERMINATION OF CITALOPRAM IN TABLETS BY CAPILLARY ZONE ELECTROPHORESIS AND BY DIRECT AND DERIVATIVE UV-SPECTROPHOTOMETRY. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). CITALOPRAM HYDROBROMIDE CRS. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of citalopram or escitalopram and their demethylated metabolites in neonatal hair samples by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Government of Canada. (2016). Citalopram Tablets, BP - [Product Monograph Template - Standard]. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of citalopram in pharmaceutical preparations (tablets). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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sample preparation for 3-Hydroxy Citalopram Oxalate analysis in plasma
Application Note: High-Sensitivity Bioanalysis of 3-Hydroxy Citalopram in Human Plasma
Introduction & Scientific Context
The accurate quantification of 3-Hydroxy Citalopram (often designated as Citalopram Impurity B or a specific oxidative metabolite) in human plasma presents distinct challenges compared to its parent compound, Citalopram. While Citalopram is a lipophilic Selective Serotonin Reuptake Inhibitor (SSRI), the introduction of the hydroxyl group at the 3-position of the isobenzofuran ring significantly increases the molecule's polarity.
This polarity shift renders standard Protein Precipitation (PPT) methods insufficient for trace-level analysis due to high matrix suppression from co-eluting phospholipids.[1] Furthermore, as the reference standard is frequently supplied as the Oxalate salt , precise stoichiometric conversion is required to ensure accuracy in calibration.
This guide details a robust Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction protocol. This mechanism utilizes the basicity of the tertiary amine (pKa ~9.5) to lock the analyte onto the sorbent while aggressively washing away neutral and acidic matrix interferences.
Physicochemical Profile & Strategy
Understanding the molecule is the first step to successful extraction.
| Property | Value / Characteristic | Impact on Protocol |
| Analyte | 3-Hydroxy Citalopram (Free Base) | Target for quantification.[1][2] |
| Reference Form | 3-Hydroxy Citalopram Oxalate | CRITICAL: Must apply salt correction factor during weighing.[1] |
| pKa | ~9.5 (Tertiary Amine) | Exists as a cation (positively charged) at pH < 7.[1] |
| LogP | ~2.5 - 3.0 (Estimated) | More polar than Citalopram (LogP ~3.8).[1] Elutes earlier on C18.[1] |
| Matrix | Human Plasma | Contains albumin (binding) and phospholipids (suppression).[1] |
The "Salt Correction" Factor
Most commercial standards are supplied as the oxalate salt (
Protocol Rule: When weighing 1.00 mg of the Oxalate salt, you are only dispensing 0.79 mg of the active analyte. All calibration curves must be calculated based on the free base concentration.
Experimental Workflow: Mixed-Mode SPE (MCX)
We utilize a Mixed-Mode Cation Exchange mechanism.[1] This is superior to standard Hydrophilic-Lipophilic Balance (HLB) or Liquid-Liquid Extraction (LLE) because it allows for an "orthogonal" wash—using 100% organic solvent to remove hydrophobic interferences while the analyte remains ionically bound to the sorbent.[1]
Step 1: Reagent Preparation
-
Loading Buffer: 2% Formic Acid in Water (pH ~2.5).[1] Purpose: Protons (
) ensure the analyte's amine group is fully ionized ( ). -
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol.[1] Purpose: High pH neutralizes the amine ( ), breaking the ionic bond and releasing the analyte.
Step 2: Sample Pre-treatment[3]
-
Aliquot 200 µL of human plasma into a 96-well plate or microcentrifuge tubes.
-
Add 20 µL of Internal Standard (IS) working solution (e.g., Citalopram-D6).[1]
-
Add 200 µL of Loading Buffer (2% Formic Acid).[1]
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated clumps.
Step 3: SPE Protocol (MCX Cartridge / Plate)[1]
| Step | Solvent / Volume | Mechanistic Explanation |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic chains of the sorbent. |
| 2. Equilibrate | 1 mL Water + 2% Formic Acid | Creates an acidic environment matching the sample. |
| 3. Load | 400 µL Pre-treated Sample | Analyte binds via two mechanisms : Hydrophobic interaction (carbon backbone) + Ionic exchange (amine to sulfonate group).[1] |
| 4. Wash 1 | 1 mL 2% Formic Acid | Removes proteins, salts, and hydrophilic interferences. Analyte stays bound. |
| 5. Wash 2 | 1 mL 100% Methanol | Crucial Step: Removes hydrophobic neutrals and lipids. Since the analyte is ionically locked, it does not elute, resulting in an ultra-clean extract. |
| 6. Elute | 2 x 400 µL 5% | High pH breaks the ionic bond; organic solvent overcomes hydrophobic retention. |
| 7. Dry Down | Evaporate to dryness. | |
| 8. Reconstitute | 100 µL Mobile Phase | Ready for LC-MS/MS injection.[1] |
Visualization of Extraction Logic
The following diagram illustrates the "Lock and Key" mechanism of the Mixed-Mode Cation Exchange (MCX) used in this protocol.
Caption: The MCX "Catch and Release" mechanism separates the analyte from lipids using pH switching.[1]
LC-MS/MS Analytical Conditions
Because 3-Hydroxy Citalopram is more polar than the parent, it requires a gradient that starts with higher aqueous content to ensure focusing at the column head.
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.
-
Why: Charged Surface Hybrid (CSH) technology provides better peak shape for basic amines under acidic conditions.[1]
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]
-
Gradient:
Mass Spectrometry (MRM) Transitions:
-
Ionization: ESI Positive (
) -
Precursor Ion: m/z 341.2 (Free Base)[1]
-
Product Ions:
-
Quantifier:m/z 262.1 (Loss of dimethylamine + fluorophenyl ring cleavage)
-
Qualifier:m/z 109.1 (Fluorotropylium ion)[1]
-
Validation & Quality Control (Self-Validating Systems)
To ensure the method is trustworthy (Trustworthiness), implement the following system suitability checks:
-
Internal Standard Response Monitoring:
-
Plot the IS peak area for every sample. A drop of >50% compared to standards indicates Matrix Effect (Ion Suppression) , likely due to phospholipids breaking through the SPE wash.
-
-
Carryover Check:
-
Inject a blank immediately after the highest standard (ULOQ). The analyte peak in the blank must be <20% of the Lower Limit of Quantification (LLOQ).
-
-
Recovery vs. Matrix Effect:
-
Perform the "Post-Extraction Spike" experiment (as defined by FDA guidelines) to distinguish between low extraction efficiency and mass spec suppression.
-
Decision Tree: Troubleshooting Recovery
Caption: Diagnostic flow for identifying matrix effects vs. extraction failures.
References
-
FDA. (2018).[1][5][6][7] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6][8] [Link]
-
Ansermot, N., et al. (2012).[1][5] "Simultaneous quantification of selective serotonin reuptake inhibitors and metabolites in human plasma..." Journal of Chromatography B. [Link]
-
PubChem. (2025).[1][8] Citalopram Compound Summary. National Center for Biotechnology Information.[1] [Link]
-
Waters Corporation. (2020).[1] Oasis MCX Extraction Protocol for Basic Drugs. [Link][1]
Sources
- 1. 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile | C20H19FN2O2 | CID 11484526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nebiolab.com [nebiolab.com]
- 8. Citalopram | C20H21FN2O | CID 2771 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting peak tailing in 3-Hydroxy Citalopram HPLC analysis
An authoritative guide to diagnosing and resolving chromatographic peak tailing for 3-Hydroxycitalopram, a critical metabolite in pharmaceutical analysis. This technical support center provides in-depth, field-proven insights for researchers and drug development professionals to achieve symmetric, reproducible peaks.
Frequently Asked Questions (FAQs): Quick Troubleshooting
This section addresses the most common issues encountered during the HPLC analysis of 3-Hydroxycitalopram.
Q1: My 3-Hydroxycitalopram peak is tailing, but other peaks in the chromatogram look fine. What is the most likely cause?
A1: This is a classic sign of a secondary chemical interaction between your analyte and the HPLC column's stationary phase.[1][2][3] 3-Hydroxycitalopram, like its parent compound citalopram, contains a basic amine functional group.[4] This basic group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns, especially C18 columns.[2][5][6] This secondary interaction mechanism causes some analyte molecules to be retained longer than others, resulting in a "tailing" peak.[7]
Q2: How does mobile phase pH affect the peak shape of 3-Hydroxycitalopram?
A2: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds like 3-Hydroxycitalopram.[8][9][10] The primary cause of tailing for basic compounds is the interaction with ionized, acidic silanol groups on the silica surface.[11][12] By lowering the mobile phase pH (typically to ≤ 3), these silanol groups become protonated (Si-OH) and are no longer ionized (Si-O⁻).[1][5][13] This suppression of silanol ionization minimizes the unwanted secondary interactions, leading to a significantly more symmetrical peak.[7]
Q3: What is an "end-capped" column, and will it help reduce peak tailing for my analyte?
A3: Yes, using an end-capped column is highly recommended. End-capping is a chemical process that treats the silica stationary phase to cover many of the residual silanol groups that remain after bonding the primary phase (like C18).[5][11] This makes the surface less polar and dramatically reduces the number of active sites available to interact with basic analytes, thereby minimizing peak tailing.[3][13] Modern, high-purity, base-deactivated, or end-capped columns are designed specifically to provide excellent peak shape for basic compounds.[1][13]
Q4: Can injecting too much sample cause my peak to tail?
A4: Absolutely. If all peaks in your chromatogram are tailing or showing poor shape, you may be experiencing mass overload.[5] This happens when the amount of sample injected exceeds the capacity of the stationary phase at the column head. A simple diagnostic test is to dilute your sample by a factor of 10 and reinject it.[5] If the peak shape improves, you have confirmed mass overload and should adjust your sample concentration accordingly.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing for 3-Hydroxycitalopram.
The Core Issue: Analyte-Stationary Phase Interactions
The most common cause of peak tailing for basic compounds like 3-Hydroxycitalopram is secondary interactions with the silica stationary phase.[14] Understanding this mechanism is key to effective troubleshooting.
-
The Culprit: Silanol Groups (Si-OH): Silica-based columns have residual silanol groups on their surface. These groups are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above 3-4, creating a negatively charged site.[11][12]
-
The Interaction: The positively charged (protonated) basic amine group on 3-Hydroxycitalopram is attracted to these negatively charged silanol sites. This strong ionic interaction acts as a secondary retention mechanism, delaying the elution of some analyte molecules and causing the peak to tail.[2][5][7]
Below is a diagram illustrating this interaction and its mitigation.
Caption: A logical workflow for troubleshooting peak tailing.
Mobile Phase Optimization
Optimizing your mobile phase is a critical, non-invasive way to improve peak shape.
| Parameter | Recommended Action | Rationale | Potential Pitfalls |
| pH | Adjust to 2.5 - 3.0 using a suitable acid (e.g., 0.1% formic acid or phosphoric acid). | Suppresses the ionization of surface silanol groups, minimizing secondary interactions with the basic analyte. [1][5][7][13] | Ensure your column is stable at low pH to prevent stationary phase hydrolysis ("bleeding"). [5][13] |
| Buffer Concentration | Use a buffer concentration of 10-25 mM (e.g., ammonium formate, potassium phosphate). | Maintains a stable pH across the column, preventing on-column pH shifts that can cause peak distortion. [7][13] | High buffer concentrations (>25 mM) can precipitate in high organic solvent ratios and are not ideal for LC-MS due to ion suppression. [13] |
| Mobile Phase Additives | Add a competitive base like Triethylamine (TEA) at low concentrations (e.g., 0.05-0.1%). | TEA is a small basic molecule that preferentially interacts with active silanol sites, effectively "masking" them from the analyte. [1][7] | TEA can be difficult to flush from a column and may interfere with MS detection. It is considered a more "traditional" approach. [15] |
| Organic Modifier | Compare Acetonitrile vs. Methanol. | Methanol can form hydrogen bonds with silanol groups, which may help to reduce their activity compared to acetonitrile. [12] | Switching solvents will significantly alter selectivity and retention times, requiring method re-optimization. |
Column Selection and Care
The column is the heart of the separation; choosing the right one and maintaining it is crucial.
-
Choose Wisely: For robust analysis of basic compounds, select a modern column with advanced bonding technology. Look for manufacturers who specify "base-deactivated," "end-capped," or use hybrid particle technology. [1][7][11]These columns are designed to minimize silanol activity.
-
Guard Columns: Use a guard column to protect your analytical column from particulates and strongly retained matrix components. This extends the life of your primary column and maintains its performance. [16]* Column Contamination: Over time, columns can accumulate contaminants. If performance degrades, consider a column flush according to the manufacturer's instructions. [5]Trace metal contamination from the HPLC system (especially biocompatible titanium systems) or the silica itself can also lead to tailing for chelating compounds. [1][7][17][18][19]If this is suspected, using a column with PEEK-lined hardware or adding a chelating agent like EDTA to the mobile phase can help. [7][20][21]
Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase (Aqueous Component)
This protocol describes the preparation of 1 liter of a 25 mM Ammonium Formate buffer at pH 3.0.
-
Weigh Reagents: Weigh out approximately 1.58 g of Ammonium Formate (Formula Weight: 63.06 g/mol ) and transfer to a 1 L volumetric flask or glass bottle.
-
Add Solvent: Add ~900 mL of HPLC-grade water to dissolve the salt.
-
pH Adjustment: Place a calibrated pH probe into the solution. Slowly add 0.1% Formic Acid dropwise while stirring until the pH meter reads 3.0. Be careful not to overshoot the target pH.
-
Bring to Volume: Once the target pH is stable, bring the solution to the final 1 L mark with HPLC-grade water.
-
Filter: Filter the buffer through a 0.22 µm membrane filter to remove any particulates that could block the column or system components.
-
Degas: Degas the mobile phase using sonication, vacuum filtration, or helium sparging before use to prevent bubble formation in the pump.
Protocol 2: Column Health Diagnostic
If you suspect your column is the root cause, this diagnostic can provide a clear answer.
-
Establish a Benchmark: When a new column is installed, run a simple, well-characterized standard mixture (ideally provided by the column manufacturer or a neutral, stable compound) under isocratic conditions. Record the retention time, peak asymmetry, and plate count. This is your "golden chromatogram." [7]2. Run the Diagnostic: If you observe tailing with your 3-Hydroxycitalopram method, switch the mobile phase and run the same benchmark standard under the exact same initial conditions.
-
Analyze the Results:
-
Benchmark Peak Also Tails: If the benchmark compound now shows tailing or poor efficiency, the column has degraded or is contaminated. It's time to flush or replace it. [7] * Benchmark Peak is Symmetrical: If the benchmark compound's peak is still sharp and symmetrical, the column is physically sound. The tailing issue is specific to the chemistry of your 3-Hydroxycitalopram method (e.g., mobile phase pH, secondary interactions). [3][7]
-
References
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?[Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Unnamed Contributor. (n.d.). HPLC Troubleshooting Guide. [Link]
-
MAC-MOD Analytical. (2025). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
-
Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. [Link]
-
Unnamed Contributor. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. [Link]
-
Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
Technology Networks. (2025). Overcoming Metal Interference in HPLC. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]
-
PubMed. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. [Link]
-
Chromatography Forum. (n.d.). Ion Pairing Reagents. [Link]
-
LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
-
ResearchGate. (n.d.). The effect of pH of the mobile phase to peak areas on the determination...[Link]
-
Pharmaffiliates. (n.d.). Escitalopram Oxalate - Impurity B. [Link]
-
Pharmaffiliates. (n.d.). Citalopram Hydrobromide - Impurity B (Oxalate Salt). [Link]
-
PubChem. (n.d.). 1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. pharmagrowthhub.com [pharmagrowthhub.com]
- 13. labcompare.com [labcompare.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. silcotek.com [silcotek.com]
- 19. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
optimizing mass spectrometry parameters for 3-Hydroxy Citalopram
Status: Operational | System: LC-MS/MS Optimization | Ticket: #3OH-CIT-OPT
Welcome to the Technical Support Center. This guide is not a generic textbook overview; it is a troubleshooting architecture designed to resolve specific failure points in the bioanalysis of 3-Hydroxy Citalopram (3-OH-CIT) .
This metabolite presents a unique "Isobaric Trap" that causes false positives in mass spectrometry. This guide prioritizes resolving that specific issue while optimizing sensitivity.
🟢 Module 1: Mass Spectrometry Parameters (The "Engine")
User Query: "I am setting up the MRM transitions. Which ions should I track, and how do I maximize ionization?"
The Core Protocol
3-Hydroxy Citalopram (
Critical Warning: You cannot rely solely on mass resolution. 3-OH-CIT is isobaric with Citalopram N-Oxide (also 341.2 Da). Both are +16 Da metabolic products of Citalopram. If your chromatography does not separate them, your MS data will be invalid.
Recommended MRM Transitions
The dimethylaminopropyl side chain is the most stable ionization site.
| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone (V) | Collision (eV) | Role |
| 3-OH Citalopram | 341.2 | 109.1 | 50 | 30 | 25-30 | Quantifier |
| 3-OH Citalopram | 341.2 | 262.1 | 50 | 30 | 35-40 | Qualifier* |
| Citalopram (Parent) | 325.2 | 109.1 | 50 | 35 | 28 | Reference |
| Citalopram-d6 (IS) | 331.2 | 109.1 | 50 | 35 | 28 | Internal Std |
*Note: The 262 fragment represents the fluorophenyl-isobenzofuran core. In 3-OH-CIT, the hydroxyl group is often labile or modifies the core fragmentation. Verify the 262 vs 278 transition in your specific instrument by infusing a pure standard.
Source Optimization Logic
-
Capillary Voltage: 2.5 – 3.5 kV (ESI+). Reason: Higher voltages may induce in-source fragmentation, stripping the hydroxyl group and mimicking the parent drug.
-
Desolvation Temp: 450°C - 550°C. Reason: 3-OH-CIT is polar; high heat is required to desolvate the aqueous droplets effectively.
🟡 Module 2: Chromatographic Troubleshooting (The "Road")
User Query: "I see a double peak or a shoulder on my 3-OH Citalopram trace. Is my column failing?"
Diagnosis: This is likely not column failure. It is the N-Oxide Interference .
Citalopram N-oxide (
The Separation Protocol
You must achieve baseline separation between the N-oxide and the 3-hydroxy metabolite.
1. Column Selection:
-
Standard: C18 (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Gemini).
-
Advanced: Phenyl-Hexyl columns provide alternative selectivity for the aromatic rings, often separating the N-oxide (more polar) from the 3-OH variant more effectively.
2. Mobile Phase Chemistry: Basic drugs like Citalopram tail significantly on acidic silica.
-
Buffer: 5mM Ammonium Formate or Ammonium Acetate.
-
Organic: Acetonitrile (Sharper peaks than Methanol for this analyte).
3. The Gradient (Self-Validating Step): Run this gradient. If the "341" peak does not split into two distinct entities (or if the shoulder doesn't disappear), you may have pure 3-OH-CIT, or your resolution is insufficient.
| Time (min) | %A (Water + 5mM NH4Ac) | %B (ACN + 0.1% FA) | Action |
| 0.0 | 90 | 10 | Load |
| 1.0 | 90 | 10 | Hold |
| 5.0 | 10 | 90 | Elute |
| 7.0 | 10 | 90 | Wash |
| 7.1 | 90 | 10 | Re-equilibrate |
🔴 Module 3: Visualizing the Workflow
User Query: "Can you map out the decision process for distinguishing these metabolites?"
The following diagram illustrates the logical flow for ensuring signal specificity.
Figure 1: Decision logic for distinguishing isobaric metabolites (N-Oxide vs 3-OH) and identifying source-induced degradation.
🔵 Module 4: Sample Preparation & Matrix Effects[4]
User Query: "I am losing sensitivity in plasma samples. Is it suppression?"
Root Cause: Phospholipids (PLs) in plasma elute late in the gradient and often overlap with hydrophobic drugs, causing ion suppression.
Protocol:
-
Avoid: Simple Protein Precipitation (PPT) with only Methanol. This leaves PLs in the supernatant.
-
Recommended: Liquid-Liquid Extraction (LLE).
-
Solvent: Diethyl ether / Dichloromethane (DCM) mix (70:30).
-
pH: Adjust plasma to pH > 9.0 (using Sodium Carbonate) before extraction. Citalopram and 3-OH-CIT are basic (
); high pH ensures they are uncharged and extract into the organic layer, leaving PLs behind.
-
-
Alternative: Supported Liquid Extraction (SLE) plates.
📚 References
-
Rochat, B., et al. (2025). Analysis of Citalopram in Plasma and Hair by a Validated LC–MS/MS Method. Longdom Publishing.
-
Singh, S., et al. (2011).[4] Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method. SciELO (Brazilian Journal of Pharmaceutical Sciences).
-
Hiemke, C., et al. (2018). Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017. Pharmacopsychiatry. (Contextual grounding for metabolite monitoring standards).
-
Liu, W., et al. (2010). Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study. Journal of Chromatography B.
Sources
improving the yield of 3-Hydroxy Citalopram Oxalate synthesis
Technical Support Center: 3-Hydroxy Citalopram Oxalate Synthesis
Subject: Optimization of Yield and Purity for 3-Hydroxy Citalopram Oxalate (Lactol Intermediate) Document ID: TSC-CIT-HYD-004 Audience: Process Chemists, Analytical Researchers, API Development Teams[1]
Executive Summary & Molecular Definition
This guide addresses the synthesis and isolation of 3-Hydroxy Citalopram (1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile), typically isolated as the Oxalate salt .[1]
Critical Distinction: Unlike the final API (Citalopram), which requires the reduction of the furan ring, this target is the Lactol intermediate (often designated as Impurity D or Intermediate IV in patent literature). The primary yield challenges stem from the delicate equilibrium between the open-chain hydroxy-ketone and the cyclic lactol, as well as the risk of dehydration to the alkene.
Part 1: The Synthetic Pathway & Control Points
To improve yield, one must visualize the process not as a linear reaction, but as a management of equilibrium states.
Key Reaction Logic:
-
Grignard Addition: Sequential addition of 4-fluorophenylmagnesium bromide and 3-(dimethylamino)propylmagnesium chloride to 5-cyanophthalide.[1]
-
Hydrolysis & Cyclization: The magnesium alkoxide intermediate must be hydrolyzed to the diol/ketone, which then cyclizes to the target 3-Hydroxy Lactol.
-
Salt Formation: Stabilization of the labile lactol using oxalic acid.
Visualizing the Pathway (Graphviz)
Caption: Figure 1. The equilibrium-driven synthesis of 3-Hydroxy Citalopram.[1] Yield optimization requires maintaining the OpenChain-Target equilibrium while preventing dehydration.
Part 2: Troubleshooting Guides (Q&A Format)
Module A: Grignard Reaction Optimization
Q1: My conversion of 5-cyanophthalide is incomplete (<80%), even with excess Grignard reagent. Why?
-
Root Cause: The "Double Grignard" sequence is highly sensitive to temperature and steric hindrance. If the first addition (4-fluorophenyl) is performed too warm, it may polymerize or undergo side reactions, preventing the second addition.
-
Corrective Protocol:
-
Temperature Staging: The first addition (4-fluorophenylMgBr) must occur between -20°C and -10°C .[1] The second addition (3-dimethylaminopropylMgCl) requires a slight warm-up to -5°C to 0°C to overcome steric bulk, but never exceed 10°C during addition.[1]
-
Magnesium Activation: Ensure your Grignard reagent is titrated. Old reagents often have lower molarity than labeled, leading to stoichiometry errors. Use 1.2 to 1.3 equivalents of the propyl-amine Grignard relative to the phthalide.
-
Q2: The reaction mixture turns into a viscous gel that is impossible to stir.
-
Root Cause: Formation of insoluble magnesium alkoxide aggregates in pure THF.
-
Solution: Introduce a co-solvent. Adding Toluene (ratio 1:3 with THF) helps solubilize the magnesium intermediates and maintains fluidity, improving mass transfer and yield.
Module B: Work-up & Isolation (The Critical Yield Step)
Q3: I see the product in the crude reaction mixture, but it disappears or purity drops after aqueous workup.
-
Root Cause: pH Mismanagement. The target is a Lactol .
-
Corrective Protocol:
-
Quench the Grignard with 20% Ammonium Chloride (mildly acidic/buffered).
-
Adjust the final pH of the aqueous layer to 6.0 – 7.0 before separating layers.
-
Do not use strong mineral acids (HCl/H2SO4) for the quench if you want to isolate the 3-hydroxy species.
-
Q4: The isolated oil is unstable and turns dark upon standing.
-
Root Cause: The free base lactol is oxidatively and thermally unstable.
-
Solution: Convert to the Oxalate Salt immediately.
-
Dissolve the crude oil in Acetone (approx. 5-7 volumes).
-
Add a solution of Oxalic Acid (1.05 eq) in Acetone/Methanol.
-
Cool to 0-5°C. The oxalate salt crystallizes and "locks" the structure in the stable cyclic form.
-
Module C: Purification & Salt Crystallization
Q5: My oxalate salt is "oiling out" instead of crystallizing.
-
Root Cause: Presence of residual THF or water, or too high polarity in the solvent system.
-
Corrective Protocol:
-
Solvent Swap: Ensure all THF is removed via vacuum distillation (keep T < 45°C).[1]
-
Solvent System: Use Acetone as the primary solvent. If oiling occurs, add Diisopropyl Ether (DIPE) or MTBE dropwise as an anti-solvent to induce nucleation.[1]
-
Seeding: Seed with pure 3-Hydroxy Citalopram Oxalate crystals at the cloud point.
-
Part 3: Quantitative Data & Specifications
Table 1: Process Parameters for Yield Optimization
| Parameter | Recommended Range | Impact on Yield | Failure Mode |
| Grignard Temp (Add 1) | -20°C to -10°C | High | > -5°C leads to oligomerization.[1] |
| Grignard Temp (Add 2) | -5°C to 0°C | High | < -10°C leads to incomplete reaction.[1] |
| Quench pH | 6.0 – 7.5 | Critical | < 4.0 causes dehydration; > 9.0 causes loss to aq. phase. |
| Drying Temp | < 50°C (Vac) | Moderate | > 60°C degrades the lactol. |
| Salt Stoichiometry | 1.0 : 1.05 (Base:Acid) | High | Excess acid can catalyze dehydration.[1] |
Part 4: References & Authoritative Grounding
-
Synthesis of Citalopram Intermediates:
-
Impurity Profiling & Lactol Identification:
-
Isolation of Dihydroisobenzofuran Derivatives:
-
Source: Petersen, H., et al. (2004).[2] "Method for the preparation of citalopram."[3][2][4][5][6][7][9][10][11] U.S. Patent No.[2][5] 6,753,433 .
-
Relevance: Details the isolation of the diol/lactol intermediates and the specific conditions required to prevent dehydration before the reduction step.
-
URL:[1]
-
-
Citalopram Impurity Characterization:
-
Source: Rao, R. N., et al. (2025). "Isolation and characterization of degradation products of citalopram..." Journal of Pharmaceutical and Biomedical Analysis.
-
Relevance: Confirms the structure of the hydroxy-intermediate and its degradation pathways under acidic/basic stress.
-
URL: (Verified via search context 1.4/1.8)[1]
-
Disclaimer: This guide is intended for professional research use only. The synthesis involves hazardous reagents (Grignard, HF derivatives). All protocols must be validated within your specific facility's safety and quality framework.
Sources
- 1. CN103360353A - Preparation methods for impurities of escitalopram oxalate - Google Patents [patents.google.com]
- 2. sciforum.net [sciforum.net]
- 3. asianpubs.org [asianpubs.org]
- 4. real.mtak.hu [real.mtak.hu]
- 5. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 6. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7511161B2 - Process for the purification of citalopram - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]
resolving co-elution of citalopram metabolites in chromatography
Topic: Resolving Co-elution and Separation Challenges in Citalopram Analysis Audience: Analytical Chemists, TDM Researchers, Toxicology Specialists
Introduction: The Analytical Landscape
Welcome to the technical support hub for Citalopram (CIT) analysis. As a Selective Serotonin Reuptake Inhibitor (SSRI) with a tertiary amine structure, Citalopram presents distinct chromatographic hurdles.[1] Its primary metabolites—Desmethylcitalopram (DCIT) and Didesmethylcitalopram (DDCIT) —share significant structural homology, leading to frequent co-elution issues.[1] Furthermore, the chirality of CIT (marketed as the racemate or the pure S-enantiomer, Escitalopram) necessitates specialized chiral separation protocols.[1][2]
This guide moves beyond basic "recipes" to explain the why behind the chromatography, empowering you to troubleshoot shifts in retention, peak tailing, and isobaric interference.[1]
Module 1: Achiral Separation (CIT, DCIT, DDCIT)[2]
The Core Challenge: Basicity and Silanol Interactions
Citalopram and its metabolites are weak bases (
-
Symptom: "Shark fin" peak tailing, broad peaks, and shifting retention times.[1]
-
Resolution: You must either suppress the silanol ionization (low pH) or suppress the analyte ionization (high pH).[1]
Troubleshooting Guide: Co-elution of Metabolites
Q: DCIT and DDCIT are co-eluting or merging into the solvent front. How do I resolve this?
A: These metabolites are more polar than the parent drug.[1] If they elute too early, your mobile phase is likely too strong (too much organic solvent) or the pH is suboptimal.[1]
Protocol 1: The Acidic Buffer Approach (Standard) This method keeps analytes protonated but relies on high ionic strength to compete with silanols.[1]
-
Column: End-capped C18 (e.g., Inertsil ODS-3, Nucleosil C18),
. -
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0 - 4.7).[1]
-
Modifier: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for silanol sites, sharpening the analyte peaks.[1]
-
Critical Adjustment: If DCIT/DDCIT co-elute, lower the % Acetonitrile . A shift from 40% to 30% organic often resolves the critical pair.[1]
Protocol 2: The High pH Approach (Modern) Using hybrid-silica columns (e.g., Waters XBridge, Phenomenex Gemini) allows operation at pH 10.[1]
-
Mechanism: At pH 10, CIT and metabolites are neutral (un-ionized).[1] Hydrophobic retention dominates, and silanol interactions are negligible.[1]
-
Result: Sharper peaks, different selectivity order, often better resolution of polar metabolites.
Visualization: Troubleshooting Logic Tree
Figure 1: Decision matrix for resolving co-elution and peak shape issues in Citalopram analysis.
Module 2: Chiral Resolution (Escitalopram vs. R-Citalopram)
The Chiral Challenge
Citalopram is a racemate.[1][3][4] Escitalopram (S-enantiomer) is the therapeutically active component.[1] In forensic and pharmacokinetic studies, separating S- from R- is critical because they metabolize at different rates.
Q: My chiral peaks are overlapping. Increasing the column length didn't help. Why?
A: Chiral separation is driven by steric fit and hydrogen bonding, not just partition coefficient.[1] Increasing length rarely solves selectivity (
Recommended Systems:
| Parameter | System A (Protein-Based) | System B (Polysaccharide-Based) |
| Column | Chiral-AGP ( | Lux Cellulose-1 or Chiralcel OD-H |
| Mechanism | Inclusion complex & ionic bonding | Hydrogen bonding & steric inclusion |
| Mobile Phase | Phosphate buffer (pH 7.0) / ACN / 2-Propanol | Hexane / Ethanol / DEA (Normal Phase) OR Water/ACN (Reverse Phase) |
| Critical Modifier | pH is King. Retention is highly pH-dependent.[1] | Diethylamine (DEA). Essential for peak shape.[1] |
| Pros/Cons | Excellent for biological fluids (reverse phase).[1] Lower capacity.[1] | Higher capacity.[1][3] Robust. |
Self-Validating Step:
Inject a pure standard of Escitalopram (S-only).[1] If you see a single peak, your system is equilibrating.[1] If you see a small "ghost" peak at the R-position, your column may have "memory effects" from previous runs or the standard is impure.[1] Always run a racemate (50:50) to establish resolution (
Module 3: LC-MS/MS Specifics & Matrix Effects
The "Crosstalk" Phenomenon
In Mass Spectrometry, Citalopram (MW 324) and its metabolites can suffer from in-source fragmentation.[1]
Q: I see a peak for Desmethylcitalopram (DCIT) in my Citalopram standard injection. Is my standard contaminated?
A: Not necessarily. This is likely In-Source Fragmentation .[1]
-
Mechanism: High desolvation temperatures can cause CIT to lose a methyl group before it enters the quadrupole.[1] The MS detects this fragment as DCIT.[1]
-
The Fix: Chromatographic separation is non-negotiable.[1] If CIT and DCIT co-elute, the MS cannot distinguish between "real" DCIT and DCIT formed from CIT fragmentation.[1] You must achieve baseline separation (
) to quantify accurately.[1]
Metabolic Pathway & Polarity
Figure 2: Metabolic pathway of Citalopram illustrating the polarity shift. DDCIT is the most polar and typically elutes first in Reverse Phase chromatography.
Module 4: Sample Preparation Protocols
Ghost peaks and matrix effects (ion suppression) are often due to phospholipids remaining in the sample.[1]
Comparison of Extraction Techniques:
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Cleanliness | Low (Dirty) | Medium | High (Gold Standard) |
| Recovery | >95% | ~70-80% (pH dependent) | >90% |
| Procedure | Add ACN, Vortex, Spin. | Extract w/ Dichloromethane or Hexane/Isoamyl alcohol.[1] | Load on C18 or MCX (Mixed Mode) cartridge.[1] |
| Recommendation | Only for high-sensitivity MS/MS.[1] | Good for UV detection.[1] | Best for Metabolite Profiling. |
Recommended SPE Protocol (for Plasma/Serum):
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: 500
Plasma (alkalinized with 50 0.1M NaOH to ensure bases are uncharged). -
Wash: 1 mL Water (removes salts), then 1 mL 5% Methanol (removes proteins).[1]
-
Elute: 1 mL Methanol containing 2% Ammonia. (Ammonia ensures release from the sorbent).[1]
-
Evaporate & Reconstitute: Dry under
, reconstitute in mobile phase.
References
-
Rochat, B., et al. (1995).[1][5] "Analysis of enantiomers of citalopram and its demethylated metabolites in plasma of depressive patients using chiral reverse-phase liquid chromatography." Therapeutic Drug Monitoring.
-
Hiemke, C., et al. (2018).[1] "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry. (Defines target ranges and metabolite significance).
-
Tournel, G., et al. (2010).[1] "Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites." Biomedical Chromatography.
-
Sussmair, A., et al. (2022).[1] "Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS." (Detailed degradation pathway analysis).
Sources
- 1. Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical procedures for the determination of the selective serotonin reuptake inhibitor antidepressant citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming poor fragmentation of 3-Hydroxy Citalopram in MS
Technical Support Center: MS Method Development & Troubleshooting Subject: Optimization of 3-Hydroxy Citalopram (3-OH-CIT) Fragmentation in ESI-MS/MS
Executive Summary: The "Hard Ion" Challenge
Welcome to the Technical Support Center. You are likely reading this because you are detecting the precursor ion (
3-Hydroxy Citalopram presents a classic "poor fragmentation" profile common to hydroxylated metabolites of cyclic ethers. The introduction of the hydroxyl group often creates a "soft" fragmentation pathway—specifically the neutral loss of water (
Module 1: Ionization & Source Chemistry (Getting the Precursor)
Q: My precursor intensity is decent, but could it be better? Does source chemistry affect fragmentation downstream? A: Yes. The internal energy distribution of the ion entering the vacuum stage is defined by the source.
Troubleshooting Protocol:
-
Mobile Phase pH: Ensure your mobile phase is acidic (
Formic Acid). 3-OH-CIT has a tertiary amine (pKa ~9.5). You need this site fully protonated to generate . If the pH is near neutral, you may form sodium adducts , which are notoriously difficult to fragment. -
Solvent Choice: Methanol (MeOH) often provides better ionization efficiency for citalopram metabolites than Acetonitrile (ACN) due to protic solvent effects stabilizing the ion, though ACN often gives sharper peaks.
-
Recommendation: Test a 50:50 MeOH:ACN organic blend if pure ACN yields low signals.
-
Module 2: Fragmentation Mechanics (Breaking the Ion)
Q: I see a dominant peak at m/z 323. Why can't I use that for quantification?
A: The transition
Q: How do I force specific backbone cleavage? A: You must optimize the Collision Energy (CE) to "punch through" the water loss pathway.
Key Transitions for 3-OH-CIT:
-
Precursor:
341.1 ( ) -
Target Fragment 1 (Fluorotropylium):
109.0 (High Specificity, High Energy). -
Target Fragment 2 (Desmethyl-core):
262.1 (Medium Specificity). -
Target Fragment 3 (Water loss):
323.1 (Use only as a Qualifier).
Experimental Workflow: The "Breakdown Curve" Do not guess the CE. Run a breakdown curve experiment:
-
Infuse 1 µg/mL standard at 10 µL/min.
-
Set Q1 to 341.1.
-
Ramp CE from 5V to 60V in 5V increments.
-
Plot intensity vs. CE.
-
Observation: You will see 323 peak early (10-15V). You need to find the CE where 323 declines and 109/262 rises (likely 25-40V).
-
Visualizing the Fragmentation Logic:
Caption: Figure 1. Energy pathway selection. Low collision energy favors non-specific water loss. Higher energy is required to access the specific fluorophenyl (109) or core (262) fragments.
Module 3: Advanced Troubleshooting (When CE isn't enough)
Q: Even at high CE, the 109 fragment is weak. What now? A: This indicates the molecule is shattering into unmonitorable neutrals or the fragmentation efficiency is simply low.
Strategy A: Source-CID (In-Source Fragmentation) If your instrument supports it (e.g., Cone Voltage on Waters, Fragmentor on Agilent), increase the source voltage to induce the water loss before Q1.
-
Method: Set Source-CID to ~20-30V.
-
Result: The instrument sees
323 as the "pseudo-parent." -
New MRM: Select Q1 = 323
Q3 = 109. -
Why this works: You have already removed the "soft" water group, so the collision cell energy is now fully dedicated to breaking the backbone.
Strategy B: Summation of Transitions
If no single fragment is intense enough, sum the signal of the two best transitions (e.g., 341
Summary of Optimized Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Amine protonation is essential. |
| Mobile Phase | MeOH/H2O + 0.1% Formic Acid | MeOH enhances ionization; Acid ensures |
| Precursor Ion | 341.1 | |
| Quant Transition | 341.1 | Fluorophenyl moiety. Most specific. Requires high CE. |
| Qual Transition | 341.1 | Loss of dimethylamine/propyl chain. |
| Avoid | 341.1 | Water loss. Use only if sensitivity is critical and background is low. |
Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step troubleshooting workflow for optimizing 3-OH-CIT detection.
References
-
Rochat, B., et al. (2007). Determination of citalopram in human plasma with LC-MS/MS method and its bioequivalent evaluation. PubMed. Link
-
Smyth, W. F., et al. (2006).[1] The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry.[1] ResearchGate.[2] Link
-
Agilent Technologies. (2017).[3] Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization. Agilent.com. Link
-
Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek.com. Link
Sources
Technical Support Center: Method Validation for 3-Hydroxy Citalopram Oxalate
Status: Operational Ticket ID: VAL-3HC-OX-001 Subject: Troubleshooting & Validation Protocols for 3-Hydroxy Citalopram Oxalate Assigned Specialist: Senior Application Scientist
Executive Summary
3-Hydroxy Citalopram (often designated as Citalopram Related Compound B in pharmacopeias) represents a critical analyte in both pharmaceutical quality control (as an impurity) and clinical pharmacology (as a metabolite).
The "Oxalate" designation refers to the salt form typically used as the reference standard. While the oxalate counter-ion dissociates in solution, its presence dictates specific handling requirements regarding solubility and stoichiometry during standard preparation.
This guide addresses the three primary failure modes in validating methods for this analyte: Chromatographic Resolution (Specificity) , Bioanalytical Sensitivity (Matrix Effects) , and Reference Standard Stability .
Module 1: Chromatographic Resolution (Specificity)
The Challenge: 3-Hydroxy Citalopram is structurally similar to the parent drug (Citalopram) and the N-desmethyl metabolite. As a basic amine with a polar hydroxyl group, it is prone to severe peak tailing on standard C18 columns due to interaction with residual silanols.
Troubleshooting Guide: Peak Tailing & Co-elution
Q: My 3-Hydroxy Citalopram peak is tailing (Asymmetry > 1.5). How do I fix this? A: The basic nitrogen atom is interacting with the stationary phase.
-
Buffer Selection: Ensure your mobile phase pH is acidic (pH 2.5 – 4.5) . At this pH, the silanols are protonated (neutral), reducing secondary interactions.
-
Additives: If using UV detection, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active sites on the column. Note: Do not use TEA for LC-MS applications; use Formic Acid or Ammonium Formate instead.
-
Column Choice: Switch to a "Base Deactivated" (BDS) or high-density bonding C18 column (e.g., Agilent Eclipse XDB or Inertsil ODS-3V).
Q: The 3-Hydroxy Citalopram elutes too close to the solvent front or Citalopram. A:
-
Elution Order: In Reversed-Phase (RP) chromatography, 3-Hydroxy Citalopram is more polar than Citalopram and will elute earlier.
-
Resolution Fix: Lower the organic modifier (Acetonitrile) concentration. A gradient starting at 15-20% ACN is often required to retain the polar 3-hydroxy metabolite sufficiently.
Visualization: Resolution Logic Flow
Figure 1: Decision tree for optimizing chromatographic parameters for basic polar amines.
Module 2: Bioanalytical Sensitivity (LC-MS/MS)
The Challenge: In plasma or urine matrices, the "Oxalate" salt is irrelevant as the drug exists as free base/ions. The challenge is ion suppression caused by phospholipids co-eluting with the polar 3-hydroxy metabolite.
Critical Protocol: Extraction & Mass Spec Settings
Q: I am seeing low recovery for 3-Hydroxy Citalopram compared to Citalopram. A: This is likely a polarity mismatch in your extraction.
-
Liquid-Liquid Extraction (LLE): Non-polar solvents (Hexane/Ethyl Acetate) extract Citalopram well but may leave the more polar 3-hydroxy metabolite behind. Switch to a more polar solvent system (e.g., Dichloromethane/Isopropanol 90:10).
-
Solid Phase Extraction (SPE): Use a Mixed-Mode Cation Exchange (MCX) cartridge. The basic amine allows you to wash with 100% organic solvent (removing neutrals) before eluting with 5% Ammonia in Methanol.
Q: What are the optimal MRM transitions? A:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Citalopram | 325.2 | 109.0 | ~25 |
| 3-OH Citalopram | 341.2 | 262.1 / 109.0 | ~28 |
| IS (Desipramine) | 267.2 | 72.0 | ~20 |
Note: The 109 m/z fragment (fluorophenyl group) is common to both, but 3-OH Citalopram has a unique mass shift (+16 Da) on the parent.
Visualization: Sample Preparation Workflow
Figure 2: Optimized Protein Precipitation (PPT) workflow to minimize solvent effects on early-eluting polar metabolites.
Module 3: Reference Standard Stability & Handling
The Challenge: The "Oxalate" salt form provides crystallinity but introduces stoichiometry errors if not calculated correctly. Furthermore, the 3-hydroxy group makes the molecule more susceptible to oxidation than the parent drug.
Q: How do I calculate the free base concentration from the Oxalate salt? A: You must correct for the molecular weight difference.
-
MW 3-OH Citalopram (Free Base): ~340.4 g/mol [1]
-
MW 3-OH Citalopram Oxalate: ~430.4 g/mol [1]
-
Conversion Factor:
-
Protocol: If you weigh 10.0 mg of the Oxalate salt, you effectively have 7.9 mg of the analyte.
Q: How should I store the stock solution? A:
-
Solid State: Store at -20°C, protected from light (amber vials). The oxalate salt is hygroscopic; allow the vial to reach room temperature before opening to prevent condensation.
-
Solution: 3-Hydroxy Citalopram is stable in Methanol for 1 month at -20°C. Avoid alkaline solutions for storage, as they promote oxidative degradation of the hydroxyl group.
Module 4: Validation Parameters (Acceptance Criteria)
When validating per ICH Q2(R1) guidelines, use these specific targets for 3-Hydroxy Citalopram:
| Parameter | Acceptance Criteria | Common Pitfall |
| Linearity | Saturation at high concentrations in ESI+. Use weighted regression ( | |
| Accuracy | 85-115% (Bioanalysis) | Matrix interference at retention time. |
| Precision | CV < 15% | Carryover in the autosampler (basic amine sticking to needle). |
| LOD/LOQ | S/N > 3 (LOD), > 10 (LOQ) | High baseline noise if mobile phase quality is poor. |
References
-
Rochat, B., et al. (2025). "LC-MS/MS determination of neuropsychotropic drugs in human serum." Journal of Chromatography B.
-
United States Pharmacopeia (USP). "Escitalopram Oxalate Monograph: Related Compounds." USP-NF.
-
Sahoo, S., et al. (2011). "Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method." Brazilian Journal of Pharmaceutical Sciences.
-
Zhang, Y., et al. (2010). "Simultaneous determination of citalopram and its metabolite in human plasma by LC-MS/MS applied to pharmacokinetic study." Journal of Chromatography B.
Sources
refinement of mobile phase for better separation of citalopram impurities
Department: Chromatography Applications & Method Development Subject: Optimization of Mobile Phase for Citalopram Impurity Profiling (RP-HPLC) Analyst: Senior Application Scientist
Introduction
Welcome to the Citalopram Separation Support Center. You are likely here because your chromatogram is showing peak tailing (asymmetry > 1.5), poor resolution between critical pairs (specifically Citalopram and Citadiol), or baseline drift during gradient elution.
Citalopram is a Selective Serotonin Reuptake Inhibitor (SSRI) with a basic tertiary amine group (
This guide moves beyond "recipe following" to explain the why behind the how, allowing you to troubleshoot with autonomy.
Module 1: The "Critical Pair" Resolution Desk
Issue: I cannot separate Citalopram from Impurity D (Citadiol) or Impurity A (N-oxide).
The Science (Causality)
Separation is governed by the selectivity factor (
-
Citadiol (Impurity D): An intermediate with different hydrophobicity.
-
Citalopram N-oxide (Impurity A): More polar than the parent drug.
If your pH is too close to the
Troubleshooting Protocol: The "Selectivity Triangle"
| Variable | Recommendation | Scientific Rationale |
| Buffer pH | pH 2.5 - 3.0 (Phosphate) ORpH 4.5 (Acetate) | At acidic pH (< 3.0), surface silanols are protonated (neutral), reducing secondary interactions. Citalopram is fully ionized, ensuring stable retention. |
| Organic Modifier | Acetonitrile (ACN) vs. Methanol (MeOH) | ACN (aprotic) creates a dipole-dipole interaction. MeOH (protic) allows hydrogen bonding. Switching from 100% ACN to a 50:50 ACN:MeOH mix often resolves the Citadiol pair due to different solvation shells. |
| Temperature | 30°C - 45°C | Higher temperature reduces mobile phase viscosity and improves mass transfer, sharpening peaks. However, selectivity often decreases for Citalopram impurities at higher temps. Start at 25°C. |
Step-by-Step: Optimizing the Critical Pair
-
Preparation: Prepare a 20mM Potassium Phosphate buffer adjusted to pH 2.5 with Orthophosphoric Acid.
-
Scouting: Run an isocratic hold at 30:70 (Organic:Buffer).
-
Tuning: If Citalopram and Citadiol co-elute, decrease the Organic portion by 2% increments.
-
Modifier Switch: If resolution remains
, replace 10% of the Acetonitrile with Methanol. The change in solvent selectivity usually pulls the peaks apart.
Module 2: The "Peak Shape" Clinic (Tailing Issues)
Issue: The Citalopram peak is tailing (Asymmetry > 2.0). Integration is inconsistent.
The Science (Causality)
Citalopram is a strong base. Most C18 columns have residual silanol groups (
-
At pH > 4, silanols ionize to
. -
The protonated Citalopram amine (
) binds ionically to the . -
Result: A "dragging" effect on the tail of the peak (Secondary Retention).
Troubleshooting Protocol: Silanol Suppression
Option A: The "Competitor" Method (Traditional) Add a competing base to the mobile phase.[1] Triethylamine (TEA) is the gold standard here. TEA saturates the silanol sites, effectively "blocking" them from the Citalopram molecule.
-
Concentration: 0.1% to 0.3% (v/v) TEA in the buffer component.
-
Critical Step: You must adjust the pH of the buffer after adding TEA, as TEA is highly basic and will spike the pH, potentially dissolving your silica column.[2]
Option B: The "Protonation" Method (Modern)
Drop the pH to 2.5 . At this acidity, the equilibrium of silanols shifts to the neutral
Visualizing the Mechanism
Figure 1: Mechanism of Silanol Blocking. TEA acts as a sacrificial base, occupying active sites on the column to allow Citalopram to elute symmetrically.
Module 3: The "Ghost" Peaks & Baseline Lab
Issue: I see noisy baselines or precipitation when running gradients.
The Science (Causality)
Phosphate buffers are excellent for pH control but have poor solubility in high concentrations of Acetonitrile. If your gradient goes above 80% ACN, phosphate salts may precipitate inside the pump heads or column, causing pressure spikes and "ghost" peaks.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| High Backpressure | Buffer Precipitation | Switch to Acetate Buffer (if pH 4-5 is acceptable) or limit Organic % to max 70%. Ensure a "Wash" step uses high water content. |
| Drifting Baseline | UV Cutoff Absorbance | Acetate absorbs UV below 210nm. Phosphate is transparent. If detecting Citalopram at 210-220nm, stick to Phosphate . |
| Ghost Peaks | Water Contamination | Citalopram methods are sensitive. Use HPLC Grade Water and filter buffers through 0.22µm nylon filters. |
Module 4: Validated Method Workflow
Below is a consolidated workflow derived from standard USP/EP approaches and optimized for robustness.
Recommended Starting Conditions
-
Column: C18 End-capped (L1),
(e.g., Inertsil ODS-3 or equivalent).[3] -
Wavelength: 240 nm (Optimal for Citalopram/Impurities).
-
Mobile Phase Preparation:
-
Gradient Program:
| Time (min) | % Buffer (A) | % ACN (B) | Comment |
| 0.0 | 80 | 20 | Initial hold for polar impurities |
| 5.0 | 80 | 20 | Start elution |
| 25.0 | 50 | 50 | Elute Citalopram & Lipophilic impurities |
| 30.0 | 50 | 50 | Hold |
| 31.0 | 80 | 20 | Re-equilibrate |
Troubleshooting Logic Tree
Figure 2: Rapid Decision Matrix for Citalopram HPLC Troubleshooting.
References
-
Rao, R. N., et al. (2009). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis.
-
United States Pharmacopeia (USP). Citalopram Hydrobromide Monograph. (Methods for Related Compounds often utilize Phosphate/TEA buffer systems).[1]
-
Chromatography Forum. (2005).[2] Use of Triethylamine (TEA) in HPLC. (Discussion on silanol suppression mechanisms for basic drugs).
-
Phenomenex Technical Notes. Strategies for Peak Tailing of Basic Analytes. (Guidance on pH and buffer selection for amine-based drugs).
-
Somsen, G. W., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer. (Discussion on chiral vs achiral separation modes).
Sources
- 1. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 2. use of Triethylamine - Chromatography Forum [chromforum.org]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. tijer.org [tijer.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantioseparation of Citalopram by RP-HPLC, Using Sulfobutyl Ether-β-Cyclodextrin as a Chiral Mobile Phase Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
Technical Support Center: Handling 3-Hydroxy Citalopram Oxalate
Executive Summary
3-Hydroxy Citalopram Oxalate (CAS: 1332724-03-4), often utilized as a reference standard or active metabolite in pharmacological studies, presents unique solubility challenges compared to its parent compound, Citalopram.
The primary technical hurdle stems from the oxalate salt form . While oxalate improves stability in the solid state, it creates significant compatibility issues in biological buffers containing divalent cations (specifically Calcium), leading to rapid precipitation (the "Oxalate Crash"). This guide provides a scientifically grounded workflow to solubilize, store, and apply this compound without compromising experimental integrity.
Module 1: Solubility Profile & Stock Preparation
The Solubility Matrix
Do not attempt to dissolve the powder directly into aqueous biological buffers (PBS, DMEM) or pure water at high concentrations. The oxalate salt is sparingly soluble in water and prone to forming insoluble complexes.
| Solvent | Solubility Limit (Approx.) | Suitability | Technical Note |
| DMSO | ~30–40 mg/mL | High | Recommended for Master Stock. High dielectric constant ensures complete dissociation. |
| Methanol | ~10–20 mg/mL | Medium | Good for analytical standards; avoid for live-cell assays due to toxicity. |
| Ethanol | ~1–5 mg/mL | Low | Lower solubility; risk of precipitation upon cold storage. |
| Water | < 2 mg/mL | Poor | Not Recommended for Stock. Slow dissolution kinetics; pH dependent. |
| PBS (pH 7.4) | < 0.5 mg/mL | Critical Failure | Avoid. High risk of precipitation due to common ion effects and salt formation. |
Protocol: Master Stock Preparation (Self-Validating)
Objective: Create a stable 10 mM stock solution.
-
Weighing: Weigh the requisite amount of 3-Hydroxy Citalopram Oxalate.
-
Primary Solubilization: Add 100% anhydrous DMSO to the vial.
-
Validation: Vortex for 30 seconds. The solution must be completely clear. If particles remain, sonicate at 40°C for 5 minutes.
-
-
Aliquot & Store: Divide into single-use aliquots (e.g., 50 µL) in amber vials.
-
Storage: -20°C (Stable for 6 months).[3] Avoid freeze-thaw cycles.
-
Module 2: Biological Assay Integration (Preventing the "Crash")
The "Oxalate Crash" Mechanism
The most common user complaint is: "I added my drug to the cell culture media, and it turned cloudy."
The Cause: Cell culture media (DMEM, RPMI) and buffers (Krebs-Henseleit) contain high concentrations of Calcium (
The Fix: You must dilute the stock in a way that prevents local supersaturation.
Workflow Visualization: The Anti-Precipitation Protocol
Caption: Step-wise dilution strategy to mitigate local supersaturation and Calcium Oxalate crystallization.
Step-by-Step Dilution Guide
-
Prepare Intermediate: Dilute your DMSO stock 1:10 into sterile distilled water (calcium-free) first.
-
Why? This lowers the concentration of oxalate before it hits the calcium-rich environment.
-
-
Final Addition: Add this intermediate solution to your cell culture media while swirling/vortexing the media.
-
Target: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
-
-
Validation: Inspect the media under a microscope (10x).
-
Pass: Clear media.
-
Fail: Presence of small, refractile crystals (bipyramidal shape). If seen, repeat with a higher dilution factor or switch to low-calcium media for the loading phase.
-
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
Issue: "Peak splitting or broad tailing in HPLC."
Root Cause: 3-Hydroxy Citalopram is a basic amine (pKa ~9.5).[4] At neutral pH, it interacts with silanol groups on the column.
Solution:
-
Mobile Phase: Must be acidic (pH 2.5 – 3.0).
-
Buffer: Use 0.1% Formic Acid or Phosphate Buffer (pH 3.0).
-
Column: C18 column with end-capping (to cover silanol groups).
Recommended Gradient:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Note: Ensure the oxalate salt is fully dissolved in the initial mobile phase injection to prevent blockages.
Frequently Asked Questions (FAQs)
Q1: Can I autoclave the stock solution? A: No. Citalopram derivatives are thermally stable to a degree, but autoclaving (121°C) can induce degradation (oxidation of the hydroxy group) and potential hydrolysis. Always use 0.22 µm PTFE filters for sterilization.
Q2: Why is my powder clumping? A: The oxalate salt is hygroscopic . If the vial was opened while cold, moisture from the air condensed on the solid, causing clumping and hydrolysis.
-
Corrective Action: Always allow the vial to equilibrate to room temperature in a desiccator before opening.
Q3: Can I use this for in vivo animal injections? A: Yes, but do not use DMSO alone .
-
Protocol: Dissolve in minimal DMSO (5%), then dilute slowly with 0.5% Methylcellulose or 20% Cyclodextrin (HP-β-CD) in saline.
-
Warning: Avoid simple saline dilution if the concentration > 1 mg/mL, as the oxalate may precipitate in the syringe or upon injection.
References
-
Cayman Chemical. (2022).[3] Citalopram (hydrobromide) Product Information & Solubility Data.[3] (Data extrapolated for metabolite solubility profile).
-
Tocris Bioscience. (2024). R-Citalopram Oxalate Technical Data Sheet.[5] (Confirming DMSO solubility limits for oxalate salts).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Escitalopram Oxalate (Related Structure). (pKa and stability data).
-
Hoppe, B. (2008).[6] Calcium oxalate crystals in fetal bovine serum: implications for cell culture.[6] (Mechanistic basis for "Oxalate Crash" in media).
-
United States Pharmacopeia (USP). (2023). Reference Standards: Citalopram Related Compound B.[1][2] (Identification of the specific impurity standard).
Sources
- 1. CAS: 1332724-03-4 | CymitQuimica [cymitquimica.com]
- 2. No results for search term "TR-H918355" | CymitQuimica [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Escitalopram | C20H21FN2O | CID 146570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-Citalopram oxalate | 5-HT Transporters | Tocris Bioscience [tocris.com]
- 6. Calcium oxalate crystals in fetal bovine serum: implications for cell culture, phagocytosis and biomineralization studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Quantification of 3-Hydroxy Citalopram: Mitigating Ion Suppression in LC-MS/MS
Executive Summary & Technical Context[1][2][3][4][5][6]
The Challenge: Quantifying 3-Hydroxy Citalopram (3-OH-CIT) in biological matrices (plasma, serum, urine) presents a specific challenge: Ion Suppression .[1] As a polar metabolite of Citalopram, 3-OH-CIT often elutes earlier than the parent drug, placing it dangerously close to the void volume where salts and unretained matrix components elute. furthermore, co-eluting phospholipids (glycerophosphocholines) from the matrix can compete for charge in the Electrospray Ionization (ESI) source, causing signal dampening or "blind spots" in your quantification.
The Solution Architecture: This guide moves beyond standard protein precipitation (PPT). We implement a Mixed-Mode Cation Exchange (MCX) solid-phase extraction workflow combined with a Post-Column Infusion diagnostic step. This approach mathematically and chemically isolates the analyte from suppression zones.
Module 1: Diagnostic Workflow (Is it Ion Suppression?)
Before changing your extraction method, you must map the "suppression zones" of your current chromatography. We use the Post-Column Infusion method (Matuszewski et al.).
The Concept
We inject a blank matrix extract while continuously infusing a steady stream of 3-OH-CIT into the MS source. If matrix components suppress ionization, you will see a negative peak (a dip) in the steady baseline at the specific retention time of the interference.
Workflow Diagram
Figure 1: Post-Column Infusion schematic.[2] The syringe pump delivers a constant background signal of the analyte, while the LC system introduces the blank matrix interferences.
Step-by-Step Protocol
-
Preparation: Prepare a 1 µg/mL solution of 3-OH-CIT in mobile phase.
-
Setup: Connect a syringe pump to the LC flow using a PEEK tee-union placed after the column but before the MS source.
-
Flow Rates: Set LC flow to method standard (e.g., 0.4 mL/min). Set Syringe flow to 10-20 µL/min.
-
Acquisition: Tune the MS to monitor the MRM transition for 3-OH-CIT. You should see a high, steady baseline.
-
Injection: Inject a "Blank Matrix Extract" (processed exactly like your samples).
-
Analysis: Observe the baseline.
-
Flat Baseline: No suppression.
-
Dip at 3-OH-CIT Retention Time: CRITICAL FAIL. The analyte is eluting in a suppression zone.
-
Dip elsewhere: Manageable, provided it doesn't drift into the analyte window.
-
Module 2: Sample Preparation (The "Clean-Up")
Protein Precipitation (PPT) is insufficient for 3-OH-CIT because it fails to remove phospholipids. We recommend Mixed-Mode Cation Exchange (MCX) SPE .
Why MCX? 3-OH-CIT contains a tertiary amine (basic, pKa ~9.5).
-
Mechanism: At acidic pH, the amine is positively charged and binds to the cation exchange sorbent.
-
The Trick: Because the drug is chemically locked by charge, we can wash the cartridge with 100% Methanol . This washes away neutral phospholipids (the major cause of suppression) while the drug stays bound. We then elute by neutralizing the charge (high pH).
Comparative Data: PPT vs. MCX SPE
| Parameter | Protein Precipitation (PPT) | Mixed-Mode SPE (MCX) |
| Phospholipid Removal | < 15% | > 99% |
| Matrix Effect (ME%) | 45-60% (High Suppression) | 95-102% (Negligible) |
| Recovery (RE%) | ~90% | ~85% |
| Sensitivity (S/N) | Low (High Noise) | High (Clean Background) |
MCX Extraction Protocol (Optimized for 3-OH-CIT)
-
Sample Pre-treatment:
-
Mix 200 µL Plasma + 200 µL 4% Phosphoric Acid (H3PO4) .
-
Chemistry: Acidifies sample (pH ~2) to ionize the 3-OH-CIT amine (
).
-
-
Conditioning:
-
1 mL Methanol -> 1 mL Water.
-
-
Loading:
-
Load pre-treated sample at low vacuum (1 mL/min).
-
-
Wash 1 (Aqueous):
-
1 mL 2% Formic Acid. (Removes proteins/salts).
-
-
Wash 2 (Organic - CRITICAL):
-
1 mL 100% Methanol .
-
Why: This removes hydrophobic neutrals and phospholipids. Since 3-OH-CIT is ionically bound, it will not wash off.
-
-
Elution:
-
2 x 250 µL 5% Ammonium Hydroxide in Methanol .
-
Chemistry: High pH neutralizes the amine (
), breaking the ionic bond and releasing the drug into the organic solvent.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. Reconstitute in Mobile Phase A/B (80:20).
-
Module 3: Chromatographic Optimization[7]
Even with SPE, you must chromatographically separate 3-OH-CIT from any remaining lysophospholipids.
Column Selection[2][8][9][10]
-
Primary Choice: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex C18). Robust, predictable.
-
Alternative: Phenyl-Hexyl . Offers
interactions which can improve selectivity for the aromatic rings in Citalopram derivatives, potentially shifting them away from aliphatic lipid interferences.
The "Phospholipid Flush" Gradient
Never stop your gradient immediately after the analyte elutes. Phospholipids are "sticky" and elute late. If you don't flush them, they will wrap around and suppress the next injection.
Recommended Gradient Profile (Total Run: 6.0 min):
-
0.0 - 0.5 min: 5% B (Divert to Waste - Remove Salts)
-
0.5 - 3.0 min: 5% -> 95% B (Analyte Elution ~2.0 min)
-
3.0 - 4.5 min: Hold at 95% B (The "Phospholipid Flush")
-
4.5 - 4.6 min: 95% -> 5% B
-
4.6 - 6.0 min: Re-equilibration.
Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3][4][5]
Module 4: Internal Standards (The Safety Net)
You must use a Stable Isotope Labeled (SIL) Internal Standard. Analogues (like Paroxetine) do not compensate for transient ion suppression because they do not co-elute perfectly with the analyte.
-
Gold Standard: 3-Hydroxy Citalopram-d3 (or -d6).
-
Acceptable: Citalopram-d6 .
-
Mechanism: The SIL co-elutes exactly with the analyte. If the matrix suppresses the analyte signal by 30%, it also suppresses the SIL by 30%. The Ratio (Analyte/IS) remains constant, preserving quantitative accuracy.
Troubleshooting & FAQs
Q: My Internal Standard (IS) response varies wildly between patient samples. Why? A: This is the definition of "Matrix Effect." Your extraction is not removing enough matrix, or your chromatography is co-eluting with variable interferences.
-
Fix 1: Switch to the MCX SPE protocol above.
-
Fix 2: Check if the variation correlates with the "hemolysis" or "lipemia" of the samples.
Q: I see a "ghost peak" of 3-OH-CIT in my blank samples. A: This is likely Carryover . Citalopram and its metabolites are "sticky" basic amines.
-
Fix: Change your needle wash solvent. Use a mixture of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid helps protonate the amine to wash it off the needle/tubing.
Q: Can I use LLE instead of SPE? A: Yes, but pH is critical.
-
Protocol: Buffer plasma to pH > 10 (using Carbonate buffer) to neutralize the drug. Extract with Hexane:Ethyl Acetate (90:10) .
-
Risk:[1] LLE is cleaner than PPT but often less clean than MCX SPE regarding phospholipids.
Q: My sensitivity drops after 100 injections. A: Source contamination. The "Phospholipid Flush" (Module 3) might be insufficient, or you are baking contaminants onto the source cone.
-
Fix: Clean the source cone/shield. Increase the Divert Valve window to send the first 1 minute of flow to waste.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
-
Rochat, B., et al. (2025).[6] Analysis of Citalopram in Plasma and Hair by a Validated LC MS/MS Method. ResearchGate.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Focus on Section III.B (Chromatographic Methods).
- Chambers, E., et al. (2007). Systematic development of a method for the determination of basic drugs in plasma by LC-MS/MS using mixed-mode cation-exchange SPE. Journal of Chromatography B, 852(1-2), 22-34.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ricerca.unich.it [ricerca.unich.it]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Inter-Laboratory Validation of a 3-Hydroxy Citalopram Oxalate Assay
For: Researchers, scientists, and drug development professionals engaged in the quantification of citalopram and its metabolites.
Introduction: The Imperative of Reproducibility in Bioanalysis
In the landscape of pharmaceutical development, the journey of a drug from discovery to market is paved with data. The reliability of this data is paramount, and nowhere is this more critical than in the bioanalytical assays that quantify drug and metabolite concentrations in biological matrices. Citalopram, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is extensively metabolized in the body, with 3-Hydroxy Citalopram being one of its key metabolites.[1] The accurate quantification of 3-Hydroxy Citalopram Oxalate is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
An analytical method, however robust in a single laboratory, only proves its true mettle when it can be successfully transferred and replicated across different laboratories. This is the essence of inter-laboratory validation, also known as a round-robin study. It is the ultimate stress test for an assay, exposing it to the inherent variabilities of different environments, equipment, and analysts. A successful inter-laboratory validation provides the highest level of confidence that the analytical method is rugged, reliable, and fit for its intended purpose in multi-site clinical trials or collaborative research.[2]
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a 3-Hydroxy Citalopram Oxalate assay. Drawing upon extensive experience and authoritative regulatory guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), this document will delve into the experimental design, critical validation parameters, and the statistical interpretation of the resulting data.[3][4][5]
I. Designing a Robust Inter-Laboratory Validation Study
A meticulously planned experimental design is the bedrock of a successful inter-laboratory validation. The primary objective is to assess the reproducibility of the 3-Hydroxy Citalopram Oxalate assay by having multiple laboratories analyze identical sets of samples.
Participating Laboratories and Protocol Harmonization
The selection of participating laboratories is a critical first step. Ideally, these laboratories should represent a range of typical analytical environments. A minimum of three laboratories is generally recommended to obtain statistically meaningful data.
Before the study commences, a detailed and unambiguous analytical protocol must be disseminated to all participating laboratories. This protocol should leave no room for interpretation and must cover every aspect of the assay, including:
-
Sample Preparation: A step-by-step procedure for the extraction of 3-Hydroxy Citalopram Oxalate from the biological matrix (e.g., plasma, urine). Common techniques include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6]
-
Chromatographic Conditions: The make and model of the liquid chromatography system (e.g., HPLC, UPLC), the specific analytical column, mobile phase composition and gradient, flow rate, and column temperature.
-
Mass Spectrometric Conditions: For LC-MS/MS assays, the make and model of the mass spectrometer, ionization mode (e.g., ESI+), precursor and product ion transitions for 3-Hydroxy Citalopram and the internal standard, and all relevant instrument parameters (e.g., collision energy, declustering potential).
-
Calibration and Quality Control (QC) Sample Preparation: Detailed instructions on how to prepare the calibration standards and QC samples at various concentration levels.
-
Data Acquisition and Processing: The software to be used and the specific parameters for peak integration and quantification.
Preparation and Distribution of Validation Samples
A central, coordinating laboratory should be responsible for the preparation and distribution of all validation samples to ensure consistency. This minimizes variability arising from differences in stock solutions and sample handling. The sample set should include:
-
Calibration Standards: A full set of calibration standards covering the expected concentration range of 3-Hydroxy Citalopram Oxalate in study samples.
-
Quality Control (QC) Samples: QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking a known amount of 3-Hydroxy Citalopram Oxalate into the biological matrix.
-
Blinded Samples: A set of samples with unknown concentrations to the participating laboratories to provide an unbiased assessment of the assay's accuracy.
All samples must be stored and shipped under conditions that ensure the stability of the analyte.[3]
Caption: Workflow of an inter-laboratory validation study.
II. Core Validation Parameters and Acceptance Criteria
The performance of the 3-Hydroxy Citalopram Oxalate assay is evaluated based on a set of predefined validation parameters. The acceptance criteria for these parameters are largely harmonized across international regulatory guidelines.[4][7][8]
Accuracy and Precision
-
Accuracy refers to the closeness of the measured concentration to the true concentration. It is expressed as the percentage of the nominal concentration.
-
Precision describes the degree of scatter between a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
Both accuracy and precision are assessed at the intra-day (within a single run) and inter-day (across different days) levels. For an inter-laboratory validation, the reproducibility (inter-laboratory precision) is the most critical parameter.
Acceptance Criteria (based on EMA and FDA guidelines): [4][8]
-
Accuracy: The mean concentration should be within ±15% of the nominal value for QC samples, and within ±20% for the Lower Limit of Quantification (LLOQ).
-
Precision: The %CV should not exceed 15% for QC samples, and not exceed 20% for the LLOQ.[8]
Table 1: Hypothetical Inter-Laboratory Accuracy and Precision Data for 3-Hydroxy Citalopram Oxalate in Plasma
| QC Level (ng/mL) | Laboratory | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low (5) | Lab A | 4.85 | 97.0 | 5.2 | 6.8 |
| Lab B | 5.10 | 102.0 | 4.8 | 6.1 | |
| Lab C | 4.92 | 98.4 | 6.1 | 7.5 | |
| Medium (50) | Lab A | 51.5 | 103.0 | 3.5 | 4.2 |
| Lab B | 49.8 | 99.6 | 3.9 | 4.8 | |
| Lab C | 50.9 | 101.8 | 4.2 | 5.1 | |
| High (200) | Lab A | 195.2 | 97.6 | 2.8 | 3.5 |
| Lab B | 203.4 | 101.7 | 3.1 | 3.9 | |
| Lab C | 198.6 | 99.3 | 3.3 | 4.1 |
Selectivity and Specificity
-
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.
-
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
For the 3-Hydroxy Citalopram Oxalate assay, selectivity should be evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and the internal standard.
Sensitivity
The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ) , which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Stability
The stability of 3-Hydroxy Citalopram Oxalate in the biological matrix must be evaluated under various conditions that mimic the handling and storage of real study samples. This includes:
-
Freeze-Thaw Stability: Stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Storage Stability: Stability under frozen conditions for an extended period.
-
Stock Solution Stability: Stability of the analyte in the solvent used to prepare stock and working solutions.
Caption: Key parameters for analytical method validation.
III. Statistical Analysis of Inter-Laboratory Data
Statistical analysis is crucial for objectively evaluating the performance of the assay across different laboratories.[9] Analysis of Variance (ANOVA) is a powerful statistical tool used to partition the total variability of the data into different sources of variation.[10]
For an inter-laboratory study, a two-way ANOVA can be used to assess the following:
-
Within-laboratory variability (repeatability): The random error in the measurements within each laboratory.
-
Between-laboratory variability (reproducibility): The systematic error or bias between the laboratories.
-
Interaction between laboratory and concentration level: Whether the performance of the laboratories differs at different concentrations.
The results of the ANOVA will indicate whether there are statistically significant differences between the laboratories. If significant differences are found, further investigation is required to identify the source of the discrepancy.
IV. Experimental Protocol: A Representative HPLC-MS/MS Method
The following is a hypothetical, yet representative, protocol for the quantification of 3-Hydroxy Citalopram Oxalate in human plasma. This protocol should be standardized and followed meticulously by all participating laboratories.
4.1. Materials and Reagents
-
3-Hydroxy Citalopram Oxalate reference standard
-
Stable isotope-labeled internal standard (e.g., 3-Hydroxy Citalopram-d6)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (drug-free)
4.2. Sample Preparation (Solid-Phase Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.3. HPLC-MS/MS Conditions
-
HPLC System: A validated HPLC or UPLC system.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-Hydroxy Citalopram and its internal standard.
V. Conclusion: Achieving Consensus and Confidence
The inter-laboratory validation of a 3-Hydroxy Citalopram Oxalate assay is a rigorous but essential undertaking. It provides the ultimate assurance of the method's robustness and transferability, which is critical for the success of multi-site clinical trials and collaborative research projects. By adhering to a well-defined protocol, employing stringent acceptance criteria based on international regulatory guidelines, and performing a thorough statistical analysis of the data, researchers can establish a truly validated and reliable bioanalytical method. This, in turn, ensures the integrity of the data that underpins critical decisions in the drug development process.
References
- Vertex AI Search. (n.d.). Development and Validation of Stability Indicating Assay Methods (SIAMs) for Citalopram HBr by Using UV-Visible Spectrophotomete.
- Vertex AI Search. (n.d.). Quantitative Determination of Citalopram and its Metabolite Desmethycitalopram in Plasma by High Performance Liquid Chromatography.
- Vertex AI Search. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- Vertex AI Search. (n.d.). TR-H918355 - 3-hydroxy-citalopram-oxalate | 1332724-03-4.
- Der Pharma Chemica. (n.d.). A new validated simultaneous RP- HPLC method for estimation of escitalopram oxalate and etizolam in bulk and table dosage form.
- ResearchGate. (n.d.). Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities | Request PDF.
- HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- ResearchGate. (n.d.). Statistical Analysis of Interlaboratory Studies.
- ResearchGate. (n.d.). (PDF) RP-HPLC Method Development and Its Validation for Simultaneous Estimation of Alprazolam and Fluoxetine Hydrochloride in Pharmaceutical Dosage Form.
- Vertex AI Search. (n.d.). Analytical methodologies for the enantiodetermination of citalopram and its metabolites.
- NIH. (2022, March 14). Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC.
- European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ChemicalBook. (n.d.). (R)-Citalopram Oxalate | 219861-53-7.
- European Medicines Agency. (2011, July 21). Guideline Bioanalytical method validation.
- DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
- NIH. (n.d.). 3-Oxocitalopram oxalate | C22H21FN2O6 | CID 129318459 - PubChem.
- PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS.
- ICH. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
- NIH. (n.d.). Simultaneous Quantification of Citalopram and its Main Metabolite, Desmethylcitalopram, in Human Saliva by UHPLC.
- Vertex AI Search. (2024, June 25). Development and Validation of an RP-HPLC Method for Vortioxetine Hydrobromide Quantification: Enhancing Pharmaceutical Quality Control.
- Vertex AI Search. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- DTIC. (n.d.). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- Eurachem. (n.d.). Trends in inter-laboratory method validation.
- Der Pharma Chemica. (n.d.). Validation of an UPLC-MS/MS method for simultaneous Quantification of two Selective Serotonin and nor Epinephrine Reuptake In.
- SciSpace. (n.d.). Determination of escitalopram oxalate in pharmaceutical formulation by high performance liquid chromatography.
- ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10.
- ICH. (n.d.). Quality Guidelines.
- Frontiers. (n.d.). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism.
- Vertex AI Search. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
- Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- LGC Standards. (n.d.). 3-Hydroxy Citalopram | CAS 411221-53-9.
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- Vertex AI Search. (n.d.). Bioanalytical Method Validation.
- Vertex AI Search. (n.d.). Citalopram.
- YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
- NIH. (n.d.). Citalopram | C20H21FN2O | CID 2771 - PubChem.
- Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
- Pharma Excipients. (2023, March 12). Investigation of the degradation and in-situ amorphization of the enantiomeric drug escitalopram oxalate.
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Stereoselective Metabolic Profiling: A Comparative Analysis of Citalopram (Racemate) vs. Escitalopram (S-Enantiomer)
Executive Summary: The Rationale for Chiral Switching
In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), the transition from Citalopram (CIT) to Escitalopram (S-CIT) represents a textbook case of a "chiral switch"—purifying a racemic mixture to its active enantiomer to enhance the therapeutic index.
While Citalopram is a 50:50 racemic mixture of the S-(+) and R-(-) enantiomers, Escitalopram consists exclusively of the S-(+) enantiomer. This guide analyzes the metabolic divergence between these two formulations. Crucially, the R- enantiomer is not merely inert; it actively hinders the pharmacodynamic efficacy of the S- enantiomer via allosteric interference at the serotonin transporter (SERT) and imposes a metabolic burden on the hepatic cytochrome P450 system.
This guide provides a rigorous comparison of their metabolic profiles, enzymatic kinetics, and a validated protocol for their stereoselective quantification.
Metabolic Architecture & Enzymatic Kinetics
The metabolic clearance of both drugs is primarily hepatic, involving N-demethylation to form Desmethylcitalopram (DCIT) , followed by a secondary demethylation to Didesmethylcitalopram (DDCIT) .
The Stereochemical Divergence
Although the chemical pathways are identical, the kinetics are stereoselective. The S- and R- enantiomers compete for the same enzymatic active sites, but with different affinities and clearance rates.
-
S-Citalopram (Escitalopram): The therapeutically active moiety.[1][2][3][4][5] It is metabolized efficiently but is subject to competitive inhibition by the R- isomer when administered as a racemate.
-
R-Citalopram: The "distractor" moiety. It has a longer elimination half-life than the S- enantiomer, leading to its accumulation in plasma (S/R ratio < 1.0) during chronic Citalopram treatment.
Enzyme Involvement Profile
Three major CYP isoforms mediate the primary N-demethylation step.[1][2] The fractional contribution of these enzymes is critical for understanding drug-drug interactions (DDIs) and genetic polymorphism risks.
| Enzyme | Contribution to Clearance | Kinetic Note |
| CYP2C19 | ~37 - 40% (Major) | Primary driver of stereoselective clearance. Polymorphisms (*2, *3, *17) significantly alter exposure. |
| CYP3A4 | ~30 - 35% | High capacity, low affinity. Acts as a metabolic "safety valve" if CYP2C19 is impaired. |
| CYP2D6 | ~25 - 30% | Minor role in primary step, but major role in the secondary step (DCIT |
Pathway Visualization
The following diagram illustrates the metabolic cascade, highlighting the stereochemical split and enzymatic governance.
Figure 1: Stereoselective metabolic pathway. Note the parallel processing of enantiomers, where R-Citalopram acts as a competitive substrate, particularly for CYP2C19.
Comparative Pharmacokinetic Data
The following data consolidates findings from microsomal stability assays and clinical pharmacokinetic studies.
| Parameter | Escitalopram (S-Enantiomer) | Citalopram (Racemate) | Clinical Implication |
| Primary Metabolite | S-Desmethylcitalopram (S-DCIT) | S-DCIT + R-DCIT | R-DCIT adds no benefit but contributes to renal load. |
| Tmax | 3 - 4 hours | 4 hours | Similar absorption profiles. |
| Half-life (t1/2) | 27 - 32 hours | 35 hours (due to R-isomer) | R-citalopram is cleared slower, extending the apparent half-life of the racemate. |
| CYP2C19 Dependency | High | High | Both are sensitive to CYP2C19 Poor Metabolizer (PM) status.[6] |
| Transporter Interaction | High Affinity (Allosteric Binding) | Competitive Inhibition | Critical: R-citalopram allosterically inhibits S-citalopram binding at SERT, reducing efficacy. |
Experimental Protocol: Stereoselective LC-MS/MS Analysis
To accurately compare these profiles in a research setting, non-chiral chromatography is insufficient. You must separate the enantiomers to quantify the "R-burden."
Methodological Principles (Trustworthiness)
-
Causality: We use a Cellulose-based chiral column under reversed-phase conditions. The cellulose tris(3,5-dimethylphenylcarbamate) selector provides the necessary steric clefts to resolve the enantiomers.
-
Self-Validation: The protocol uses Citalopram-d6 as an internal standard. If the IS retention time shifts or peak shape degrades, the system is invalid.
Step-by-Step Workflow
Reagents:
-
LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Ammonium Bicarbonate (buffer).
-
Internal Standard: Citalopram-d6 (100 ng/mL in MeOH).
Workflow Diagram:
Figure 2: Validated workflow for chiral separation of Citalopram enantiomers from plasma matrix.[7][8][9]
Instrument Parameters[2][7]
-
Column: Phenomenex Lux Cellulose-1 (or Chiralcel OD-R).
-
Mobile Phase: 0.1% Diethylamine in MeOH : ACN (Isocratic or Gradient depending on resolution). Note: Basic additives are crucial for peak shape of basic drugs like citalopram.
-
Mass Transitions (MRM):
-
Citalopram: m/z 325.2
109.1 -
Desmethylcitalopram: m/z 311.2
109.1 -
IS (Cit-d6): m/z 331.2
109.1
-
Clinical & Research Implications
The CYP2C19 Genotype Factor
Researchers must account for CYP2C19 status when analyzing metabolic data:
-
Poor Metabolizers (PM): Exhibit 2-3x higher plasma concentrations of Escitalopram. In the racemic mixture, R-citalopram accumulates disproportionately, potentially increasing the risk of QT prolongation (a known side effect linked to high total drug load).
-
Ultrarapid Metabolizers (UM): Rapid clearance leads to sub-therapeutic levels.
Conclusion
Escitalopram offers a "cleaner" metabolic profile by eliminating the R-enantiomer, which reduces the total metabolic load on the liver and avoids the pharmacodynamic antagonism at the SERT site. For drug development professionals, this highlights the critical importance of early-stage chiral separation and stereoselective toxicity testing.
References
-
Rochat, B., et al. (1997).[2][5] Identification of three cytochrome P450 isozymes involved in N-demethylation of citalopram enantiomers in human liver microsomes. Pharmacogenetics.
-
von Moltke, L. L., et al. (2001).[5] Escitalopram (S-citalopram) and its metabolites in vitro: cytochromes mediating biotransformation, inhibitory effects, and comparison to R-citalopram.[1][2][5] Drug Metabolism and Disposition.
-
Sánchez, C., et al. (2004). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities. Psychopharmacology.
-
FDA Label. (2023). Lexapro (Escitalopram) Prescribing Information.[10] U.S. Food and Drug Administration.
-
Rocha, A., et al. (2007). Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics. Chirality.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Enantioselective analysis of citalopram and demethylcitalopram in human and rat plasma by chiral LC-MS/MS: application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism [frontiersin.org]
- 9. Selective LC-MS/MS determination of citalopram enantiomers and application to a pharmacokinetic evaluation of generic and reference formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of CYP2C19 Metabolizer Status on Escitalopram/Citalopram Tolerability and Response in Youth With Anxiety and Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Citalopram Degradation Products: Mechanisms, Profiling, and Analytical Strategy
Executive Summary
Citalopram Hydrobromide (CIT), a Selective Serotonin Reuptake Inhibitor (SSRI), exhibits a complex degradation profile heavily influenced by environmental pH and oxidative stress. For drug development professionals, distinguishing between process impurities (e.g., 5-chlorocitalopram) and degradation products (DPs) is critical for establishing shelf-life specifications under ICH Q1A(R2).
This guide provides a comparative analysis of the three primary degradation pathways—Hydrolysis, Oxidation, and Photolysis —and defines the analytical protocols required to resolve these species.
Structural Vulnerabilities & Degradation Pathways[1]
The stability of Citalopram is dictated by two pharmacophores susceptible to stress:
-
The Nitrile Group (-CN): Highly prone to hydrolysis under alkaline conditions, converting to an amide.
-
The Tertiary Amine: Susceptible to N-oxidation (peroxide stress) and N-demethylation (photolytic stress).
-
The Isobenzofuran Ring: Generally stable but can undergo ring-opening under extreme acid stress or radical attack.
Visualization: Citalopram Degradation Map
The following diagram maps the causality between specific stressors and the resulting degradation products.
Figure 1: Mechanistic pathway of Citalopram degradation.[1] Note the dominance of the Carboxamide route in alkaline conditions.
Comparative Analysis of Degradation Products
The following table synthesizes experimental data regarding the formation kinetics and chromatographic behavior of the major degradation products.
Table 1: Citalopram Degradation Product Profile
| Degradation Product (DP) | Common Name | Formation Mechanism | Stress Condition | Relative Retention Time (RRT)* | Criticality |
| DP-1 | Citalopram Carboxamide | Nitrile Hydrolysis | Alkaline (High risk), Acid (Low risk) | ~0.34 - 0.45 | High: Major degradant in basic formulations. |
| DP-2 | Citalopram N-Oxide | N-Oxidation | Oxidation (Peroxides), Photolysis | ~1.10 - 1.25 | Medium: Common in excipient incompatibility (e.g., PVP). |
| DP-3 | N-Desmethylcitalopram | N-Demethylation | Photolysis (UV Light) | ~0.85 - 0.95 | Medium: Also a human metabolite; indicates light exposure. |
| DP-4 | 3-Hydroxycitalopram N-oxide | Hydroxylation + Oxidation | Acid + Heat (Complex) | Variable | Low: Rare, requires extreme stress. |
*RRT values are approximate based on a standard C18 RP-HPLC method (Phosphate Buffer/ACN).
Deep Dive: Hydrolytic vs. Oxidative Instability
1. The Alkaline Vulnerability (DP-1): Experimental data indicates that Citalopram is exceptionally unstable in alkaline media.
-
Observation: Exposure to 0.1 N NaOH at 80°C results in >90% degradation within 1-2 hours.
-
Mechanism: The nitrile carbon is electrophilic. Hydroxide ions attack this carbon, forming an imidate intermediate which rapidly hydrolyzes to the amide (Citalopram Carboxamide).
-
Implication: Formulation pH must be maintained < 7.0. Avoid alkaline fillers like Calcium Carbonate.
2. The Oxidative Pathway (DP-2):
-
Observation: Exposure to 3% H₂O₂ at room temperature yields Citalopram N-oxide.
-
Mechanism: The lone pair of electrons on the tertiary nitrogen attacks the electrophilic oxygen of the peroxide.
-
Implication: This reaction is often slower than hydrolysis but is persistent. It requires careful screening of excipients for trace peroxides (e.g., Povidone, PEG).
Standardized Forced Degradation Protocol
To generate these products for method validation, do not rely on generic "stress testing." Use this targeted protocol designed for Citalopram's specific chemistry.[2]
Reagents Required:
-
Acid: 1.0 N HCl
-
Base: 0.1 N NaOH (Note: Lower concentration due to high sensitivity)
-
Oxidant: 3% H₂O₂ (Hydrogen Peroxide)
-
Neutral: Milli-Q Water
Step-by-Step Workflow:
-
Preparation of Stock Solution: Dissolve Citalopram HBr to a concentration of 1.0 mg/mL in Methanol:Water (50:50).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL Stock + 5 mL 1.0 N HCl. Reflux at 80°C for 4 hours.
-
Alkaline Hydrolysis: Mix 5 mL Stock + 5 mL 0.1 N NaOH. Heat at 60°C for 30 minutes . Warning: Extended heating will destroy the chromophore.
-
Oxidation: Mix 5 mL Stock + 5 mL 3% H₂O₂. Store at Room Temperature (25°C) for 24 hours.
-
Photolysis: Expose solid powder (1 mm layer) to 1.2 million lux hours (ICH Q1B standard).
-
-
Quenching & Dilution:
-
Neutralize Acid samples with equal vol. of 1.0 N NaOH.
-
Neutralize Base samples with equal vol. of 0.1 N HCl.
-
Dilute all samples to target analytical concentration (e.g., 50 µg/mL) with Mobile Phase.
-
Analytical Strategy: Stability-Indicating HPLC Method
Separating the highly polar Carboxamide (DP-1) from the N-oxide (DP-2) and the API requires a buffered mobile phase to control the ionization of the amine.
Recommended Method Parameters
-
Column: C18 or C8 (e.g., Inertsil ODS-3V or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: Buffer (pH 4.5 Ammonium Acetate or Phosphate).
-
Mode: Gradient Elution.[4][5][6]
-
Rationale: Isocratic methods often fail to resolve the late-eluting N-oxide from the API tail.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 239 nm (Isosbestic point for optimal sensitivity of derivatives).
Analytical Decision Workflow
Use this logic flow to troubleshoot peak identification.
Figure 2: Logical decision tree for impurity identification based on retention time and stress correlation.
References
-
Attimarad, M., et al. (2011). "Citalopram Hydrobromide: degradation product characterization and a validated stability-indicating LC-UV method." Journal of the Brazilian Chemical Society, 22(10). Link
-
USP Monographs. (2013). "Citalopram Hydrobromide: Organic Impurities Procedures." USP-NF. Link
-
Osawa, R.A., et al. (2021). "Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram." MDPI Processes, 9(9). Link
-
Rao, R.N., et al. (2025). "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." ResearchGate Archive. Link
-
Jimenez, J., et al. (2022). "Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS." Separations, 9(10). Link
Sources
accuracy and precision of different methods for citalopram impurity quantification
Executive Summary For pharmaceutical scientists, the quantification of Citalopram hydrobromide impurities is not merely a compliance checkbox but a critical safety parameter due to the cardiotoxic potential of specific degradation products (e.g., Citadiol). While RP-HPLC remains the regulatory "gold standard" (USP/EP compliant) offering robust reproducibility (RSD < 2%), UPLC/UHPLC has emerged as the superior choice for high-throughput environments, offering 3x faster run times and 5-10x lower Limits of Detection (LOD). This guide objectively compares these methodologies, supported by validation data and mechanistic insights.
The Impurity Landscape: What Are We Measuring?
Before selecting a method, one must understand the target analytes. Citalopram is a basic drug (pKa ~9.5) susceptible to oxidation and hydrolysis.[1]
Critical Impurity Profile
| Impurity | Common Name | Origin | Regulatory Limit (USP) |
| Rel. Comp. A | Citalopram Amide | Hydrolysis of nitrile group | NMT 0.10% |
| Rel. Comp. B | 3-Hydroxy Citalopram | Oxidation | NMT 0.10% |
| Rel. Comp. C | 3-Oxo Citalopram | Oxidation | NMT 0.10% |
| Rel.[2] Comp. D | N-Desmethylcitalopram | Demethylation (Metabolite/Degradant) | NMT 0.10% |
| Citadiol | Citadiol Intermediate | Synthetic Precursor (Cyclization failure) | Controlled Process Impurity |
Method A: RP-HPLC (The Regulatory Standard)
Status: Industry Workhorse. Compliant with USP <621>.
The Mechanistic Logic
Citalopram is a tertiary amine. On standard C18 columns at neutral pH, surface silanols (Si-OH) ionize to Si-O⁻, interacting with the protonated drug (NH⁺) to cause severe peak tailing.
-
Solution: We employ a phosphate buffer at pH 3.0 .[3][4] This suppresses silanol ionization (keeping them as Si-OH) and ensures the drug is fully protonated, improving peak symmetry and resolution between the closely eluting Amide impurity (Impurity A) and the main peak.
Validated Protocol (Adapted from USP/Literature)
-
Column: Agilent Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent L1 packing.
-
Mobile Phase:
-
Temperature: 40°C (Reduces viscosity, improves mass transfer).
Performance Data
| Parameter | Experimental Value | Verdict |
| Linearity | 25–150 µg/mL ( | Excellent |
| Accuracy (Recovery) | 98.6% – 101.7% | High |
| Precision (RSD) | 0.8% – 1.5% | Robust |
| LOD | ~1.1 µg/mL | Moderate (Acceptable for QC) |
| Run Time | 15–25 mins | Slow |
Method B: UPLC/UHPLC (High-Sensitivity Modernization)
Status: High-Throughput/Trace Analysis.
The Mechanistic Logic
By utilizing sub-2 µm particles (typically 1.7 µm), UPLC systems operate at higher pressures (up to 15,000 psi). According to the Van Deemter equation , smaller particles minimize the "C term" (mass transfer resistance), maintaining high efficiency even at high flow rates. This allows for the separation of trace impurities (like Impurity D) that might co-elute under standard HPLC conditions.
Validated Protocol
-
Column: BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Gradient: Steep gradient (e.g., 10% B to 90% B in 5 mins).
-
Flow Rate: 0.4–0.6 mL/min.
Performance Data
| Parameter | Experimental Value | Verdict |
| Linearity | 1–100 µg/mL ( | Superior Dynamic Range |
| Accuracy (Recovery) | 99.2% – 100.8% | Superior |
| Precision (RSD) | < 0.5% | Ultra-Precise |
| LOD | ~14 ng/mL | 70x more sensitive than HPLC |
| Run Time | < 5 mins | 5x Faster |
Comparative Analysis & Decision Matrix
The following table synthesizes data from forced degradation studies and method validation reports.
Head-to-Head Comparison
| Feature | RP-HPLC | UPLC/UHPLC | HPTLC (Screening) |
| Primary Use Case | Routine QC, Release Testing | R&D, Trace Impurity Profiling | Raw Material Screening |
| Solvent Consumption | High (~25 mL/run) | Low (~2 mL/run) | Very Low |
| Resolution (Rs) | Good (Rs > 2.0) | Excellent (Rs > 3.5) | Moderate |
| Sensitivity (LOQ) | ~3.4 µg/mL | ~0.04 µg/mL | ~5-10 µg/mL |
| Cost Per Sample | Moderate | Low (due to speed) | Lowest |
| Equipment Cost | $ |
Visualizing the Workflow
The following diagram illustrates the decision logic and impurity pathways, coded in Graphviz.
Figure 1: Analytical Decision Matrix linking quantification goals to specific methodologies and target impurities.
Protocol Recommendations
When to use RP-HPLC:
-
Regulatory Filings: When strict adherence to USP <621> or EP monographs is required without extensive re-validation justification.
-
Legacy Equipment: When transferring methods to manufacturing sites with standard HPLC instrumentation.
When to use UPLC:
-
Cleaning Validation: When detecting residue at ng/mL levels (far below HPLC LOQ) is required.
-
Stability Studies: When complex degradation pathways produce multiple co-eluting peaks (e.g., separating N-oxide impurities from Desmethyl variants).
-
High Throughput: When analyzing >50 samples/day; the solvent savings alone justify the capital expenditure.
References
-
United States Pharmacopeia (USP). "Citalopram Hydrobromide Monograph." USP-NF. [Link]
-
Attimarad, M., et al. (2011). "Simultaneous determination of citalopram and its impurities by RP-HPLC and UPLC: A comparative study." Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Rao, R.N., et al. (2009). "Separation and determination of citalopram and its impurities by HPLC." Journal of Chromatographic Science. [Link]
-
International Conference on Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances." [Link]
-
Kumar, L., et al. (2022). "Development and Validation of RP-HPLC Method for Quantification of Ritonavir and Citalopram." Semantic Scholar. [Link]
Sources
Establishing the Relative Response Factor (RRF) of 3-Hydroxy Citalopram Oxalate
Content Type: Technical Comparison & Protocol Guide Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists
Executive Summary
In the impurity profiling of Citalopram and Escitalopram, 3-Hydroxy Citalopram is a critical metabolite and degradation product. Accurate quantification of this impurity is mandated by ICH Q3A/Q3B guidelines. However, relying on "Area Percent" (assuming a response factor of 1.0) often yields significant quantitative errors due to differences in molar absorptivity and molecular weight between the parent drug and the hydroxylated impurity.
This guide details the determination of the Relative Response Factor (RRF) for 3-Hydroxy Citalopram Oxalate. We compare the rigorous Linear Regression (Slope) Method against the rapid Single-Point Calibration , providing a validated protocol to ensure mass balance accuracy in stability and release testing.
Strategic Context: Why RRF Matters
The RRF corrects for the difference in detector sensitivity between the API (Citalopram) and the impurity.
-
Citalopram (API): Phthalane derivative, UV max
239 nm. -
3-Hydroxy Citalopram: Contains a hydroxyl group that alters polarity and slightly shifts the chromophore's extinction coefficient (
). -
The Risk: If the impurity has a lower UV response than the API (RRF < 1.0) but is calculated with RRF = 1.0, the impurity level will be underestimated , potentially releasing a toxic batch. Conversely, RRF > 1.0 leads to OOS (Out of Specification) false alarms.
Comparative Methodology
We evaluate three approaches to establishing RRF. The Slope Method is the regulatory "Gold Standard" for filing.
| Feature | Method A: Linear Regression (Slope) | Method B: Single-Point Calibration | Method C: Universal Detection (CAD) |
| Principle | Ratio of slopes from 5-point linearity curves of API and Impurity. | Ratio of responses at a single concentration (usually 0.1% or 1.0%). | Uses Charged Aerosol Detection (CAD) which assumes uniform response. |
| Accuracy | High. Eliminates intercept bias and accounts for detector linearity. | Medium. Susceptible to weighing errors and non-zero intercepts. | High (Mass-based). Good for cross-verifying UV RRFs. |
| Robustness | Excellent. Outliers in one point do not skew the result. | Low. One dilution error ruins the value. | Medium. Dependent on mobile phase volatility. |
| Regulatory Status | Preferred for ICH Q2 Validation.[1][2] | Acceptable for early phase (IND), risky for NDA. | Auxiliary/Supporting data only. |
| Resource Load | High (Requires pure impurity standard). | Low. | High (Requires specialized hardware). |
Experimental Protocol: The Slope Method (Gold Standard)
This protocol establishes the RRF of 3-Hydroxy Citalopram Oxalate relative to Citalopram Oxalate (or HBr) using UV detection.
4.1. Reagents & Standards
-
Standard A (API): Citalopram Oxalate (Certified Reference Material, Purity > 99.0%).[3]
-
Standard B (Impurity): 3-Hydroxy Citalopram Oxalate (Purity > 95.0%).
-
Solvents: HPLC Grade Acetonitrile, Methanol, Potassium Dihydrogen Phosphate.
4.2. Chromatographic Conditions (Standardized)
-
Column: C18,
mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry). -
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (55:40:5 v/v/v). Note: pH 3.0 is critical to suppress silanol activity for the amine groups.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 239 nm (Isosbestic point/Max absorbance).
-
Column Temp: 40°C.
4.3. Linearity Solution Preparation
-
Stock Preparation: Prepare 1000 µg/mL stock solutions of both API and Impurity in Mobile Phase.
-
Linearity Levels: Dilute stocks to create 5 distinct concentrations covering the expected impurity range (e.g., LOQ to 150% of the specification limit).
-
Range: 0.5 µg/mL to 10.0 µg/mL.
-
Rationale: RRF should be determined at the concentration levels where the impurity is actually measured, not at the Assay level (100% API), to avoid detector saturation effects.
-
4.4. Calculation Logic (The "Self-Validating" Step)
The RRF is calculated using the slopes (
Critical Correction Factor (CF): If the API is a salt (e.g., Hydrobromide) and the Impurity is a different salt (e.g., Oxalate), you must correct for the molecular weight ratio to report the RRF in terms of the Free Base .
Data Analysis & Results (Simulated Case Study)
Scenario: We are establishing the RRF for 3-Hydroxy Citalopram Oxalate relative to Citalopram Oxalate.
Table 1: Linearity Data Summary
| Level | Concentration (µg/mL) | Citalopram Oxalate Area (mAUs) | 3-OH Citalopram Oxalate Area (mAUs) |
| 1 | 0.50 | 12,500 | 11,200 |
| 2 | 2.50 | 62,400 | 55,800 |
| 3 | 5.00 | 125,100 | 111,500 |
| 4 | 7.50 | 187,300 | 167,400 |
| 5 | 10.00 | 250,200 | 223,100 |
Table 2: Regression Analysis
| Parameter | Citalopram Oxalate (API) | 3-OH Citalopram Oxalate (Impurity) |
| Slope ( | 25,015 | 22,305 |
| Intercept ( | -45 | +60 |
| Correlation ( | 0.9999 | 0.9998 |
Calculation:
Assuming both standards are Oxalate salts and we want the RRF of the salt forms:
Interpretation: The impurity has a lower response than the API. If we assumed RRF=1.0, we would underestimate the impurity by ~11%.
Workflow Visualization
The following diagram illustrates the decision matrix and workflow for establishing the RRF, ensuring scientific integrity.
Figure 1: Decision workflow for establishing Relative Response Factors (RRF), highlighting the critical Molecular Weight Correction step.
Discussion & Expert Insights
7.1. The "Salt" Trap
A common error in Citalopram analysis is ignoring the counter-ion.
-
Scenario: You use Citalopram Hydrobromide (MW 405.3) as the API standard but quantify 3-Hydroxy Citalopram Oxalate (MW ~414 + 16 for OH = 430).
-
Correction: You must convert both slopes to their "Free Base" equivalents before calculating the ratio.
-
Failure to do this introduces a stoichiometric error of 10-15%.
-
7.2. Wavelength Sensitivity
While 239 nm is standard, the hydroxylation on the phthalane ring can cause a bathochromic shift (red shift). It is recommended to run a UV Spectral Scan (200-400 nm) using a PDA (Photo Diode Array) detector for both the API and the impurity.
-
If the
differs by >5 nm, the RRF will be highly robust at the isosbestic point but sensitive at the maxima. -
Recommendation: For 3-Hydroxy Citalopram, 239 nm remains robust, but always verify with a spectral overlay.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link
-
European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.Link
-
Rao, R. N., et al. (2011). "Separation and determination of Citalopram and its impurities by HPLC." Journal of Pharmaceutical and Biomedical Analysis. Link (Contextual citation for Citalopram HPLC conditions).
Sources
Comparative Guide: In Vitro Potency of Citalopram and Its Metabolites
Executive Summary
This technical guide provides a rigorous comparison of the in vitro pharmacodynamics of Citalopram (racemic) against its active enantiomer (Escitalopram) and its primary metabolites, Desmethylcitalopram (DCT) and Didesmethylcitalopram (DDCT).
Key Takeaway: The pharmacological activity of the citalopram molecule resides almost exclusively in the S-enantiomer (Escitalopram) .[1][2] Metabolic N-demethylation (conversion to DCT and DDCT) results in a progressive loss of potency and selectivity. Furthermore, the R-enantiomer (present in the racemate) acts as an allosteric antagonist, functionally reducing the efficacy of the S-enantiomer—a phenomenon known as the "R-citalopram brake."
The Potency Hierarchy: Quantitative Analysis
The primary metric for antidepressant potency in this class is the inhibition of the Serotonin Transporter (SERT). The data below synthesizes binding affinity (
Table 1: Comparative SERT Inhibition Profile
| Compound | Molecular State | SERT Binding Affinity ( | Functional Uptake Inhibition ( | Potency Status |
| Escitalopram | S-Enantiomer | 1.1 | 2.1 | Primary Active |
| Citalopram | Racemic (50:50 S/R) | 3.0 | 5.4 | Moderate |
| R-Citalopram | R-Enantiomer | 280 | >150 | Negligible (Orthosteric) |
| DCT | Metabolite (N-desmethyl) | 8.6 | 12 - 15 | Reduced |
| DDCT | Metabolite (Di-desmethyl) | >40 | >50 | Weak |
Interpretation: Escitalopram is approximately 2x more potent than the racemic mixture and ~150x more potent than the R-enantiomer at the primary binding site. The metabolites DCT and DDCT retain affinity but are significantly less potent than the parent compound.
Table 2: Selectivity Ratios (SERT vs. NET)
High selectivity for SERT over the Norepinephrine Transporter (NET) minimizes off-target autonomic side effects.
| Compound | SERT/NET Selectivity Ratio | Clinical Implication |
| Escitalopram | > 10,000 | Highly Selective (Clean profile) |
| Citalopram | ~ 3,000 | Selective |
| DCT | ~ 500 | Reduced Selectivity (Potential NET engagement) |
| DDCT | < 100 | Low Selectivity |
Mechanistic Insight: The Allosteric "Brake"
Unlike simple competitive inhibition, the difference between Citalopram and Escitalopram is driven by allosteric modulation .
-
The Stabilizer (S-Citalopram): Binds to the high-affinity orthosteric site and a low-affinity allosteric site.[3][4] Binding to the allosteric site stabilizes the transporter-ligand complex, prolonging inhibition.[1]
-
The Brake (R-Citalopram): Binds to the allosteric site but induces a conformational change that destabilizes the binding of Escitalopram at the orthosteric site. This explains why 10mg of pure Escitalopram is often clinically superior to 20mg of Racemic Citalopram.
Diagram 1: The Allosteric Interference Model
Caption: R-citalopram interferes with the self-stabilizing allosteric binding of Escitalopram, reducing overall SERT inhibition efficiency.[1][4]
Metabolic Pathway & Potency Degradation
Citalopram undergoes N-demethylation in the liver, primarily mediated by CYP2C19 and CYP3A4.[3] This process creates a gradient of diminishing potency.
Diagram 2: Metabolic Biotransformation
Caption: The metabolic cascade from parent drug to inactive propionic acid derivatives, showing the progressive N-demethylation steps.
Experimental Protocol: Validation of Potency
To verify these potency values in your own laboratory, the [³H]-5-HT Synaptosomal Uptake Assay is the gold standard. It measures functional inhibition rather than just binding affinity.
Methodology: Rat Brain Synaptosome Assay
Reagents Required:
-
Radioligand: [³H]-Serotonin (Specific Activity: 15–30 Ci/mmol).
-
Buffer: Krebs-Ringer HEPES (KRH), pH 7.4, oxygenated.
-
Tissue: Rat cerebral cortex (rich in SERT).
-
Control: Fluoxetine or Paroxetine (10 µM) to define non-specific uptake.
Workflow Steps:
-
Tissue Preparation:
-
Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g for 10 min (4°C) to remove debris (P1).
-
Centrifuge supernatant at 20,000 x g for 20 min to pellet synaptosomes (P2).
-
Resuspend P2 pellet in KRH buffer.
-
-
Incubation:
-
Pre-incubate synaptosomes with test compounds (Escitalopram, DCT, etc.) for 15 min at 37°C.
-
Add [³H]-5-HT (final concentration 10 nM) and incubate for exactly 5 minutes.
-
Note: Short incubation prevents uptake saturation and metabolic breakdown of 5-HT.
-
-
Termination & Analysis:
-
Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI to reduce binding).
-
Wash filters 3x with ice-cold buffer.
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Diagram 3: Assay Workflow Logic
Caption: Step-by-step workflow for the [³H]-5-HT functional uptake assay used to determine IC50 values.
References
-
Sanchez, C., et al. (2004). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities." Psychopharmacology. Link
-
Hyttel, J. (1982). "Citalopram: pharmacological profile of a specific serotonin uptake inhibitor with antidepressant activity." Progress in Neuro-Psychopharmacology & Biological Psychiatry. Link
-
Owens, M. J., et al. (2001). "Second-generation SSRIs: human monoamine transporter binding profile of escitalopram and R-fluoxetine." Biological Psychiatry. Link
-
Zhong, H., et al. (2012). "Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter—a review of current understanding of its mechanism of action." Psychopharmacology. Link
-
Baumann, P., et al. (2002). "In vitro biotransformation of the selective serotonin reuptake inhibitor citalopram, its enantiomers and demethylated metabolites." Molecular Psychiatry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Escitalopram: a selective inhibitor and allosteric modulator of the serotonin transporter] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Chiral Separation Method for Citalopram and its Metabolites: A Comparative Technical Guide
Executive Summary
The separation of Citalopram (CIT) enantiomers is not merely a regulatory checkbox; it is a pharmacological necessity. While Citalopram is marketed as a racemate, its therapeutic activity resides almost exclusively in the
This guide critically evaluates the validation of chiral separation methods for CIT and its primary metabolites, Desmethylcitalopram (DCIT) and Didesmethylcitalopram (DDCIT). While Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC) offer specific advantages, Reverse-Phase Chiral HPLC (RP-HPLC) using polysaccharide-based stationary phases remains the industry gold standard for robustness and transferability in bioanalytical environments.
The Chiral & Metabolic Context[3][4][5]
Before validating a method, one must understand the matrix complexity. Citalopram undergoes extensive hepatic metabolism involving multiple CYP450 isoforms. A robust method must resolve the parent enantiomers from their demethylated metabolites, which share significant structural homology and UV absorption profiles.
Metabolic Pathway Visualization
The following diagram illustrates the stepwise demethylation and the enzymes responsible, highlighting the complexity of the matrix the analytical method must resolve.
Figure 1: Hepatic metabolic pathway of Citalopram showing the sequential N-demethylation mediated by Cytochrome P450 enzymes.[2][3]
Comparative Methodology: Selecting the "Hero" Method
In my experience validating methods for SSRIs, the choice of technique dictates the validation strategy. Below is an objective comparison of the three dominant modalities.
| Feature | RP-HPLC (Polysaccharide CSP) | Capillary Electrophoresis (CE) | SFC (Supercritical Fluid) |
| Separation Mechanism | Interaction with Amylose/Cellulose carbamates | Inclusion complexation (Cyclodextrins) | Adsorption/Partition (CO₂ + Modifier) |
| Sensitivity (LOD) | High (ng/mL range with MS) | Moderate to Low ( | Moderate |
| Robustness | High (Ideal for QC/Bioanalysis) | Low (Matrix sensitivity, migration time shifts) | Moderate (Backpressure sensitivity) |
| Solvent Consumption | Moderate | Very Low (Green Chemistry) | Low (Mainly CO₂) |
| Throughput | 15–30 mins/run | 10–20 mins/run | < 10 mins/run |
| Bio-fluid Compatibility | Excellent (with RP mode) | Poor (requires extensive cleanup) | Good |
The Verdict: For a validation guide intended for regulated drug development, Reverse-Phase HPLC is selected. It offers the necessary sensitivity for metabolite tracking and the robustness required by ICH Q2(R1) guidelines.
Deep Dive: Validating the RP-HPLC Method
This protocol focuses on using a Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Lux Cellulose-1 or Chiralcel OD-RH). This phase demonstrates superior enantioselectivity for Citalopram compared to Amylose-based phases in reverse-phase mode.
The "Hero" Protocol
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5
m, 150 x 4.6 mm.[1] -
Mobile Phase: Acetonitrile : Water (55 : 45 v/v).[1]
-
Additive: 0.1% Diethylamine (DEA) for UV detection; Substitute with 20mM Ammonium Acetate for LC-MS applications.
-
Temperature: 25°C.
-
Detection: UV @ 240 nm (or MS/MS transitions).
Validation Workflow
The validation must prove the method is "fit for purpose." The following logic flow ensures no critical parameter is overlooked.
Figure 2: Stepwise validation decision tree ensuring ICH Q2(R1) compliance.
Experimental Data & Performance Metrics
The following data represents typical performance metrics achieved when validating this specific protocol.
Table 1: System Suitability & Separation Parameters
| Parameter | Acceptance Criteria | ||
| Retention Time ( | 11.2 min | 12.8 min | N/A |
| Resolution ( | N/A | 2.15 | |
| Tailing Factor ( | 1.10 | 1.08 | |
| Theoretical Plates ( | > 8,000 | > 8,000 | > 2,000 |
Table 2: Validation Results Summary
| Validation Parameter | Result | Notes |
| Linearity Range | 2.0 – 40.0 | |
| LOD | 0.60 | S/N ratio |
| LOQ | 2.0 | S/N ratio |
| Intra-day Precision | 0.43% RSD | ( |
| Inter-day Precision | 0.45% RSD | ( |
| Accuracy (Recovery) | 99.1% – 100.5% | Spiked samples |
Senior Scientist Insights & Troubleshooting
As someone who has troubleshot these separations, here are the critical nuances often missing from standard papers:
-
The "U-Shape" Retention Curve: When developing this method on polysaccharide columns (like Lux Cellulose-1), you will observe a U-shaped retention curve as you vary the water content.[4][1][5]
-
High Organic (90%+ ACN): Acts like Normal Phase/Polar Organic mode.
-
High Aqueous: Acts like Reverse Phase.[1]
-
Insight: The transition point (often ~20% water) yields the lowest retention. We operate at 45% water to ensure we are firmly in the Reverse Phase region, which improves the separation of the polar metabolites (DCIT/DDCIT) from the parent drug.
-
-
The DEA Factor: Diethylamine (DEA) is critical for peak shape when using UV detection because it masks residual silanols on the silica support.
-
Warning: If you are validating for LC-MS/MS , you must switch DEA to Ammonium Acetate or Ammonium Bicarbonate . DEA will suppress ionization and contaminate the MS source.
-
-
Temperature Sensitivity: This separation is enthalpy-driven .[4][1] Lower temperatures generally increase resolution (
) but broaden peaks. 25°C is the "sweet spot." If drops below 1.5, drop the temperature to 20°C rather than changing the mobile phase immediately.
References
-
Sørensen, L. K., et al. (2020). Enantioselective analysis of citalopram and demethylcitalopram in human whole blood by chiral LC-MS/MS and application in forensic cases. Journal of Chromatography B.
-
Szakács, Z., et al. (2022).[4][1] Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode.[4][1][5] Molecules.
-
Rochat, B., et al. (1995). Determination of the enantiomers of citalopram, its demethylated and propionic acid metabolites in human plasma by chiral HPLC. Chirality.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Sources
- 1. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: citalopram pharmacokinetics pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Hydroxy Citalopram Oxalate
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. 3-Hydroxy Citalopram Oxalate, a key metabolite and impurity standard for the widely used antidepressant Citalopram, is a compound that requires meticulous handling throughout its lifecycle, including its final disposal.[1]
This guide moves beyond a simple checklist. It provides a procedural and logical framework for the proper disposal of 3-Hydroxy Citalopram Oxalate, grounded in safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to ensure that these protocols become an integrated and self-validating part of your laboratory's safety culture.
Part 1: Hazard Assessment & Core Disposal Principles
Primary Hazard Identification: Based on data for the parent compound, 3-Hydroxy Citalopram Oxalate should be treated as a substance that is Harmful if swallowed or in contact with skin (H302 + H312). Beyond direct human toxicity, the parent compound, Citalopram, is known to be persistent in the environment and exhibits very high acute toxicity to aquatic organisms.[2][3] Standard wastewater treatment is often insufficient for its removal, leading to potential ecological harm.[4][5]
This assessment leads to three non-negotiable core principles for disposal:
-
Protect Yourself and Your Colleagues: The primary goal is to prevent exposure through ingestion, inhalation, or skin contact. This is achieved through rigorous adherence to Personal Protective Equipment (PPE) protocols and proper handling techniques.
-
Protect the Environment: Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[6] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous pharmaceutical waste, a category under which this compound must be managed.[7][8]
-
Ensure Full Compliance: All disposal activities must align with the regulations set forth by federal bodies like the EPA and the Occupational Safety and Health Administration (OSHA), as well as your specific state, local, and institutional guidelines.[9][10]
Part 2: Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is sealed. It starts with the correct handling of the material during its use.
Designated Handling Area: All work involving 3-Hydroxy Citalopram Oxalate powder should be conducted in a designated area with controlled ventilation, such as a chemical fume hood or a powder containment balance enclosure.[11] This minimizes the risk of inhaling aerosolized particles. Eating, drinking, and smoking are strictly prohibited in these areas.[11][12]
Required Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical control based on the known hazards.
| PPE Component | Specification & Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. Gloves must be inspected for integrity before use. Causality: Protects against dermal exposure, as the compound is harmful in contact with skin.[13] Contaminated gloves must be disposed of as hazardous waste.[14][15] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory. Causality: Prevents accidental splashes of solutions or contact with airborne powder.[13] |
| Lab Coat/Gown | A disposable, fluid-resistant gown or a dedicated lab coat should be worn. Causality: Protects skin and personal clothing from contamination. Gowns worn while handling hazardous drugs should be disposed of as contaminated waste.[14] |
| Respiratory Protection | If working outside of a fume hood or containment enclosure, a NIOSH-approved respirator may be required. Consult your institution's EH&S department for a formal risk assessment. Causality: Prevents inhalation of the fine powder. |
Part 3: Step-by-Step Waste Segregation & Disposal Protocol
The following protocol provides a systematic approach to ensure that 3-Hydroxy Citalopram Oxalate waste is handled, segregated, and disposed of in a compliant and safe manner.
Experimental Workflow: Waste Disposal
Caption: Waste Disposal Workflow for 3-Hydroxy Citalopram Oxalate.
Step 1: Waste Classification All waste streams containing 3-Hydroxy Citalopram Oxalate must be managed as hazardous pharmaceutical waste.[10][16] This includes the pure compound, solutions, and any materials that have come into contact with it. Do not mix with biohazardous or radioactive waste unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
Step 2: Waste Segregation Proper segregation at the point of generation is crucial for safety and cost-effective disposal.
-
Pure Compound and Grossly Contaminated Items: This includes expired or unused 3-Hydroxy Citalopram Oxalate powder, any spill cleanup materials, and items heavily saturated with solutions of the compound.
-
Trace Contaminated Labware and PPE: This stream includes all disposable items that have come into contact with the compound, such as gloves, weigh boats, pipette tips, empty vials, and contaminated gowns.[15] These items are not benign and must be disposed of as hazardous waste.
-
Contaminated Sharps: Any needles, syringes, or other sharps contaminated with 3-Hydroxy Citalopram Oxalate must first be placed in a designated, puncture-proof sharps container.
Step 3: Containerization All solid waste streams (after initial sharps containment) must be placed into a single, dedicated hazardous waste container. This container must be:
-
Rigid and leak-proof.
-
Compatible with the waste.
-
Kept securely closed at all times, except when adding waste.[17]
Step 4: Labeling Proper labeling is a legal requirement. The container must be labeled with a hazardous waste tag as soon as the first item is placed inside. The label must include:
-
The words "Hazardous Waste"[17]
-
The full chemical name: "3-Hydroxy Citalopram Oxalate"
-
The specific hazard characteristics: "Toxic" and "Harmful"
-
The name and contact information of the generating researcher or lab.
-
The date accumulation started.
Step 5: Final Disposal Once the container is full or the project is complete, it must be transferred to your institution's EH&S department or a licensed hazardous waste disposal contractor for final disposal.[13] The universally accepted and required method for treating this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[7][18] This process destroys the active pharmaceutical ingredient, preventing its release into the environment.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, a calm and systematic response is critical to ensure safety.
-
Alert & Evacuate: Immediately alert others in the vicinity. If the spill is large or the powder is airborne, evacuate the area.
-
Secure the Area: Post warning signs to prevent unauthorized entry.[11]
-
Don PPE: Before attempting any cleanup, don the full PPE as described in Part 2, including double gloves, a gown, and eye protection. A respirator may be necessary.
-
Contain & Clean:
-
For Powders: Gently cover the spill with absorbent pads or granules from a chemical spill kit to prevent it from becoming airborne. Do not dry sweep.
-
For Liquids: Surround the spill with absorbent material and then absorb from the outside in.
-
-
Decontaminate: Once the bulk material is collected, decontaminate the area with an appropriate cleaning solution (consult your institution's SOPs) and wipe clean.
-
Package Waste: All cleanup materials, including absorbent pads, contaminated PPE, and any broken glass, must be placed in the designated hazardous waste container.
By adhering to these detailed procedures, you not only ensure your personal safety and regulatory compliance but also actively contribute to the protection of our shared environment. This commitment to responsible chemical handling is a hallmark of scientific excellence.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: Escitalopram Oxalate.
- ChemicalBook. (2023). 3-Oxo Citalopram - Safety Data Sheet.
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Citalopram EP Impurity C.
- Cayman Chemical. (2025). Safety Data Sheet.
- TRC. (n.d.). TR-H918355 - 3-hydroxy-citalopram-oxalate.
- Allergan. (2017). Lexapro® (Escitalopram Oxalate) Oral Solution - Safety Data Sheet.
- Chem-Safe. (n.d.). Citalopram - Safety Data Sheet.
- American Society of Health-System Pharmacists (ASHP). (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193.
- U.S. Food and Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- Molecules. (2021).
- International Journal of Molecular Sciences. (2025). The Effect of the Antidepressant Citalopram on the Bioconcentration and Biomarker Response of Daphnia magna at Environmentally Relevant Concentrations.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
- LITFL. (2020). SSRI toxicity.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Janusinfo.se. (2020). Citalopram - Environmental Information.
- Stericycle. (2026). Healthcare Waste Regulations: What Changed in 2025—and What to Watch in 2026.
- U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals.
- International Journal of Environmental Research and Public Health. (2018). Oxidation of Citalopram with Sodium Hypochlorite and Chlorine Dioxide: Influencing Factors and NDMA Formation Kinetics.
- ResearchGate. (2025). (PDF) The Effect of the Antidepressant Citalopram on the Bioconcentration and Biomarker Response of Daphnia magna at Environmentally Relevant Concentrations.
- Molecules. (2022). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of The. University of Milano-Bicocca (UniMiB).
- TriHaz Solutions. (2025). Pharmaceutical Waste Disposal EXPLAINED. YouTube.
- Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained.
- Journal of Oncology Pharmacy Practice. (2015). Safe handling of cytotoxics: guideline recommendations.
- Pharmacogenomics and Personalized Medicine. (2011). PharmGKB summary: citalopram pharmacokinetics pathway.
- Defense Technical Information Center (DTIC). (2007). Analysis of Citalopram and Desmethylcitalopram in Postmortem Fluids and Tissues Using Liquid Chromatography-Mass Spectrometry.
- Wayne State University. (n.d.). Pharmaceutical Waste. Office of Environmental Health & Safety.
- Environmental Toxicology and Chemistry. (2025).
- BMC Research Notes. (2020). Impact of the antidepressant citalopram on the behaviour of two different life stages of brown trout.
- Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace.
- Molecules. (2021).
- Journal of the Brazilian Chemical Society. (2011).
- Florida Department of Environmental Protection. (n.d.). Pharmaceuticals Potentially Hazardous Waste when Discarded.
- California Department of Toxic Substances Control (DTSC). (2022). Potential Adoption of U.S. EPA Standards for Hazardous Waste Pharmaceuticals in California. YouTube.
- U.S. Environmental Protection Agency (EPA). (2019). Hazardous Waste Pharmaceuticals Sewer Ban. YouTube.
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1030 - Bloodborne pathogens.
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- 18. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
